SJ10542
Description
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Properties
Molecular Formula |
C41H46N12O5S |
|---|---|
Molecular Weight |
818.9 g/mol |
IUPAC Name |
4-[[4-[1-[3-(cyanomethyl)-1-ethylsulfonylazetidin-3-yl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-N-[3-[4-[4-(2,6-dioxopiperidin-3-yl)phenyl]piperazin-1-yl]propyl]benzamide |
InChI |
InChI=1S/C41H46N12O5S/c1-2-59(57,58)52-26-41(27-52,15-16-42)53-25-30(24-45-53)36-34-14-18-43-37(34)49-40(48-36)46-31-8-4-29(5-9-31)38(55)44-17-3-19-50-20-22-51(23-21-50)32-10-6-28(7-11-32)33-12-13-35(54)47-39(33)56/h4-11,14,18,24-25,33H,2-3,12-13,15,17,19-23,26-27H2,1H3,(H,44,55)(H,47,54,56)(H2,43,46,48,49) |
InChI Key |
WBEBZVDAHMXWJN-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N1CC(C1)(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC(=N3)NC5=CC=C(C=C5)C(=O)NCCCN6CCN(CC6)C7=CC=C(C=C7)C8CCC(=O)NC8=O |
Origin of Product |
United States |
Foundational & Exploratory
The PROTAC SJ10542: A Technical Guide to its Mechanism of Action for Targeted Protein Degradation of JAK2/3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of SJ10542, a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Janus kinase 2 (JAK2) and Janus kinase 3 (JAK3). Aberrant activation of the JAK-STAT signaling pathway is a known driver in various hematological malignancies and autoimmune diseases, making it a critical therapeutic target.[1][2][3] this compound offers a novel therapeutic modality by not just inhibiting, but actively removing these key signaling proteins from the cellular environment.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
This compound is a heterobifunctional molecule, comprised of three key components: a ligand that binds to the target proteins (JAK2 and JAK3), a ligand for an E3 ubiquitin ligase, and a linker connecting these two moieties.[4] Specifically, this compound utilizes a phenylglutarimide (PG) ligand to recruit the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][5]
The fundamental mechanism of action involves the formation of a ternary complex between JAK2/3, this compound, and the CRBN E3 ligase. This proximity, induced by this compound, facilitates the transfer of ubiquitin molecules from the E3 ligase to the JAK2/3 protein. The polyubiquitinated JAK2/3 is then recognized and targeted for degradation by the cell's natural disposal system, the 26S proteasome. This process effectively eliminates the target protein, thereby disrupting the downstream JAK-STAT signaling pathway.
Disruption of the JAK-STAT Signaling Pathway
The Janus kinase (JAK) family of tyrosine kinases, including JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway. This pathway transduces signals from various cytokines and growth factors, playing a key role in immunity, cell proliferation, differentiation, and apoptosis.[6][7][8]
Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[7] The STATs are then phosphorylated by the JAKs, leading to their dimerization, nuclear translocation, and subsequent regulation of gene transcription.[7][9] In certain cancers, such as Philadelphia-like acute lymphoblastic leukemia (Ph-like ALL) with CRLF2 rearrangements and JAK2 mutations, this pathway is constitutively active, driving uncontrolled cell growth.[1]
By degrading JAK2 and JAK3, this compound effectively blocks these critical signaling nodes, preventing the phosphorylation and activation of downstream STAT proteins. This leads to the downregulation of genes involved in cell proliferation and survival, ultimately inhibiting the growth of cancer cells dependent on this pathway.
Quantitative Data Summary
The potency and selectivity of this compound have been characterized in various preclinical models. The following tables summarize the key quantitative data.
Table 1: In Vitro Degradation Potency of this compound
| Cell Line/Model | Target | Parameter | Value (nM) | Reference |
| PDX cells (SJBALL020589) | JAK2 | DC50 | 14 | [4] |
| PDX cells (SJBALL020589) | JAK3 | DC50 | 11 | [4] |
| MHH-CALL-4 | JAK2 | DC50 | 24 | [1][4] |
| JAK2-fusion ALL | Not Specified | Not Specified | 24 | [5] |
DC50: The concentration of the compound that results in 50% degradation of the target protein.
Table 2: In Vitro Anti-proliferative Activity of this compound
| Cell Line/Model | Parameter | Value (nM) | Reference |
| JAK2 fusion PDX (SJBALL020589) | IC50 | 24 | [1] |
| PDX models (JAK2 fusions & CRLF2 rearrangements) | IC50 | <120 | [1] |
IC50: The concentration of the compound that inhibits 50% of a biological process (e.g., cell proliferation).
This compound has demonstrated high selectivity for JAK2 and JAK3 over other members of the JAK family and has shown reduced degradation of the off-target protein GSPT1 compared to immunomodulatory imide drug (IMiD)-based PROTACs.[1][2]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Cell Culture
-
Cell Lines:
-
MHH-CALL-4 and KOPN49 (CRLF2-rearranged acute lymphoblastic leukemia cell lines) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
-
Culture Conditions:
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Western Blotting for Protein Degradation
This protocol is for assessing the degradation of JAK2, JAK3, and GSPT1 in response to this compound treatment.
-
Cell Treatment:
-
Seed cells at a density of 1 x 106 cells/mL in 6-well plates.
-
Treat cells with varying concentrations of this compound (e.g., 1-9000 nM) or DMSO as a vehicle control for 24 hours.[4]
-
-
Cell Lysis:
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against JAK2, JAK3, GSPT1, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software.
-
Normalize the protein levels of interest to the loading control and express as a percentage of the DMSO-treated control.[1]
-
Cytotoxicity Assay
This protocol is to determine the anti-proliferative effect of this compound.
-
Cell Seeding:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells per well.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of this compound, comparator compounds (e.g., ruxolitinib, baricitinib), and DMSO as a vehicle control.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Assess cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Normalize the data to the DMSO-treated control wells and plot the dose-response curves.
-
Calculate the IC50 values using non-linear regression analysis.
-
Patient-Derived Xenograft (PDX) Model Studies
-
Model Establishment:
-
Patient-derived acute lymphoblastic leukemia cells (e.g., from patients with JAK2 fusions or CRLF2 rearrangements) are implanted into immunodeficient mice (e.g., NSG mice).
-
-
Ex Vivo Treatment:
-
Once tumors are established, the cells are harvested and cultured ex vivo.
-
The cultured PDX cells are then treated with this compound as described in the cytotoxicity assay protocol to determine DC50 and IC50 values.
-
Experimental Workflow Overview
The following diagram illustrates the general workflow for the preclinical evaluation of this compound.
Conclusion
This compound represents a promising therapeutic agent that leverages the PROTAC technology to selectively degrade JAK2 and JAK3. Its mechanism of action, centered on the recruitment of the CRBN E3 ligase and subsequent proteasomal degradation of its targets, leads to the effective shutdown of the oncogenic JAK-STAT signaling pathway. The potent and selective degradation profile, coupled with significant anti-proliferative activity in relevant preclinical models, underscores the potential of this compound in the treatment of hematological malignancies and other diseases driven by aberrant JAK-STAT signaling. Further investigation into its in vivo efficacy and safety profile is warranted to translate these promising preclinical findings into clinical applications.
References
- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 2. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. JAK-STAT Signal Pathway - Creative BioMart [creativebiomart.net]
- 7. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 8. apexbt.com [apexbt.com]
- 9. Integrated Analysis of CRLF2 Signaling in Acute Lymphoblastic Leukemia Identifies Polo-Like Kinase 1 as a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
SJ10542 selectivity profile against JAK family
An In-depth Technical Guide on the Selectivity Profile of SJ10542 Against the JAK Family
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a novel therapeutic agent identified as a potent and selective degrader of Janus kinase 2 (JAK2) and Janus kinase 3 (JAK3).[1][2] Unlike traditional kinase inhibitors that function through competitive binding at the ATP pocket, this compound operates as a Proteolysis Targeting Chimera (PROTAC).[1][3] This molecule selectively induces the degradation of its target proteins through the ubiquitin-proteasome system.[1]
PROTACs represent a distinct modality in drug development, offering the potential to overcome resistance mechanisms associated with conventional inhibitors.[1] this compound is a bivalent molecule composed of a ligand that binds to JAK2/3, a linker, and a phenyl glutarimide (PG) ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][4][5] This targeted protein degradation approach has demonstrated high selectivity for JAK2 and JAK3 over other members of the JAK family, namely JAK1 and Tyrosine Kinase 2 (TYK2).[1] The aberrant activation of the JAK-STAT signaling pathway is a known driver in various hematological malignancies, including certain types of acute lymphoblastic leukemia (ALL), making targeted degradation of key nodes like JAK2 a promising therapeutic strategy.[1][4][5]
Quantitative Selectivity Profile
The selectivity of this compound is demonstrated by its potent degradation of JAK2 and JAK3, with minimal effect on other JAK family members. The efficacy of degradation is quantified by the DC50 (concentration required to induce 50% degradation of the target protein) and Dmax (the maximum percentage of degradation achieved).
| Target Protein | Cell Line / Model | DC50 | Dmax | Other Notes |
| JAK2 | MHH-CALL-4 (ALL cell line) | 24 nM | 82% | Maximum degradation was achieved within 16 hours at a 100 nM concentration.[1] |
| JAK2 | SJBALL020589 (PDX cells) | 14 nM | - | This model contains a JAK2 fusion.[2] |
| JAK3 | MHH-CALL-4 (ALL cell line) | Not determined | ~50% | A reliable DC50 could not be determined due to the Dmax value.[1] |
| JAK3 | SJBALL020589 (PDX cells) | 11 nM | - | [2] |
| JAK1 | MHH-CALL-4 (ALL cell line) | Not significantly degraded | - | [1] |
| TYK2 | MHH-CALL-4 (ALL cell line) | Not significantly degraded | - | [1] |
| GSPT1 | MHH-CALL-4 (ALL cell line) | High selectivity over GSPT1 | - | The PG ligand reduces off-target degradation of GSPT1 compared to IMiD-based PROTACs.[1] |
Mechanism of Action: Targeted Protein Degradation
This compound functions by hijacking the cell's natural protein disposal machinery. As a PROTAC, it forms a ternary complex between the target protein (JAK2 or JAK3) and the CRBN E3 ubiquitin ligase. This proximity induces the poly-ubiquitination of the target protein, marking it for recognition and subsequent degradation by the 26S proteasome. This event leads to the elimination of the target protein from the cell, thereby blocking its downstream signaling.
References
- 1. Development of Potent and Selective Janus Kinase 2/3 Directing PG–PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of Potent and Selective Janus Kinase 2/3 Directing PG-PROTACs. | BioGRID [thebiogrid.org]
Cereblon-mediated degradation by SJ10542
An In-depth Technical Guide to the Cereblon-Mediated Degradation of JAK2/3 by SJ10542
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease-causing proteins previously considered "undruggable."[1][2][3][4] This approach utilizes small molecules, such as Proteolysis Targeting Chimeras (PROTACs), to hijack the cell's own ubiquitin-proteasome system for the selective elimination of target proteins.[1][5] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, thereby inducing the formation of a ternary complex that leads to the ubiquitination and subsequent degradation of the target.[6]
Cereblon (CRBN), a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase (CRL4) complex, is a frequently utilized E3 ligase in TPD due to the availability of well-characterized small molecule binders.[1][6][7] this compound is a potent and selective PROTAC designed to induce the degradation of Janus kinase 2 (JAK2) and Janus kinase 3 (JAK3).[8][9][10] Aberrant activation of the JAK-STAT signaling pathway is a known driver in various hematological malignancies and autoimmune disorders, making JAK proteins prime therapeutic targets.[9][11][12]
This technical guide provides a detailed overview of the mechanism, quantitative performance, and experimental methodologies related to the Cereblon-mediated degradation of JAK2/3 by this compound.
Core Mechanism of Action
This compound functions as a molecular bridge, bringing JAK2/3 into close proximity with the CRL4-CRBN E3 ligase complex. Unlike many PROTACs that use traditional immunomodulatory drug (IMiD) derivatives, this compound employs a phenyl glutarimide (PG) ligand as its Cereblon-recruiting warhead.[9][11] This distinct structural feature contributes to its high selectivity.[9]
The degradation process follows a catalytic cycle:
-
Ternary Complex Formation : this compound simultaneously binds to the kinase domain of JAK2 or JAK3 and to the CRBN protein, forming a stable ternary complex (JAK-SJ10542-CRBN).
-
Ubiquitination : The formation of this complex positions the target protein (JAK2/3) for polyubiquitination by the E3 ligase machinery (including DDB1, CUL4, and RBX1), which transfers ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the target's surface.[1]
-
Proteasomal Degradation : The polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the target protein into small peptides.[3]
-
Recycling : this compound is released after degradation and can engage another target protein molecule, enabling it to act catalytically.
Quantitative Performance Data
This compound demonstrates potent and selective degradation of its target proteins across various cell models. Its efficacy is measured by key metrics such as DC50 (concentration for 50% maximal degradation) and Dmax (maximal degradation observed). The use of a PG ligand for CRBN recruitment notably reduces the degradation of GSPT1, a common off-target neosubstrate for IMiD-based PROTACs.[9]
| Metric | Target Protein | Cell Line / Model | Value | Citation |
| DC50 | JAK2 | MHH-CALL-4 | 24 nM | [8][9] |
| JAK2 | PDX (SJBAL020589) | 14 nM | [8] | |
| JAK3 | PDX (SJBAL020589) | 11 nM | [8] | |
| Dmax | JAK2 | MHH-CALL-4 | 82% | [9] |
| JAK3 | MHH-CALL-4 | ~50% | [9] | |
| IC50 | JAK2 | PDX (SJBALL020589) | 24 nM | [9] |
| JAK2 | Various PDX models | <120 nM | [9] |
Signaling Pathway Context: The JAK-STAT Pathway
The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is a primary signaling cascade for a wide array of cytokines and growth factors, playing a critical role in the immune system.[12][13]
The canonical pathway proceeds as follows:
-
Ligand Binding : A cytokine binds to its specific receptor on the cell surface, causing receptor dimerization.[13]
-
JAK Activation : This brings the receptor-associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other.[13]
-
STAT Recruitment and Phosphorylation : The activated JAKs then phosphorylate tyrosine residues on the receptor tails, creating docking sites for STAT proteins.[13] STATs are recruited and subsequently phosphorylated by the JAKs.
-
Dimerization and Nuclear Translocation : Phosphorylated STATs dissociate from the receptor, form homo- or heterodimers, and translocate into the nucleus.[13]
-
Gene Transcription : In the nucleus, STAT dimers bind to specific DNA sequences to regulate the transcription of target genes involved in inflammation, proliferation, and differentiation.
This compound intervenes at the very beginning of this cascade by degrading JAK2 and JAK3, thereby preventing the phosphorylation and activation of the entire downstream pathway.
Key Experimental Protocols
Cellular Degradation Assay via Western Blot
This protocol is used to quantify the dose-dependent reduction of target protein levels in cells following treatment with this compound.
-
Objective : To determine the DC50 and Dmax of this compound for JAK2 and JAK3.
-
Methodology :
-
Cell Culture : Plate cells (e.g., MHH-CALL-4) at an appropriate density and allow them to adhere overnight.
-
Compound Treatment : Treat cells with a serial dilution of this compound (e.g., 1 nM to 9000 nM) and a vehicle control (DMSO) for a fixed period (e.g., 24 hours).[8]
-
Cell Lysis : Wash cells with cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE : Normalize protein amounts, load onto a polyacrylamide gel, and separate proteins by size via electrophoresis.
-
Western Blot : Transfer separated proteins to a PVDF membrane.
-
Immunoblotting : Block the membrane (e.g., with 5% milk or BSA) and probe with primary antibodies specific for JAK2, JAK3, and a loading control (e.g., β-actin). Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.
-
Detection : Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis : Quantify band intensities and normalize target protein levels to the loading control. Plot the percentage of remaining protein against the compound concentration to calculate DC50 and Dmax values.
-
Cell Viability Assay
This assay measures the cytotoxic effect of this compound, which is expected to correlate with the degradation of pro-survival proteins like JAK2/3 in dependent cell lines.
-
Objective : To determine the IC50 of this compound in cancer cell lines.
-
Methodology :
-
Cell Seeding : Seed cells in a 96-well plate at a predetermined density.
-
Compound Titration : Add serial dilutions of this compound and control compounds (e.g., parental JAK inhibitors, vehicle) to the wells.
-
Incubation : Incubate the plate for a defined period (e.g., 72-96 hours) under standard cell culture conditions.
-
Reagent Addition : Add a cell viability reagent, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Measurement : After a short incubation, measure luminescence using a plate reader.
-
Data Analysis : Normalize the data to vehicle-treated controls and plot cell viability against compound concentration to determine the IC50 value.
-
Cereblon Binding Assay
Confirmation of direct binding to CRBN is essential to validate the mechanism of action. A competitive binding assay is a common method.
-
Objective : To confirm and quantify the binding affinity of this compound to the Cereblon E3 ligase complex.
-
Methodology :
-
Principle : The assay measures the displacement of a high-affinity fluorescent CRBN ligand (tracer) by the non-fluorescent test compound (this compound).
-
Reagents : Purified CRBN-DDB1 protein complex, a fluorescent tracer, and this compound.
-
Reaction Setup : In a multi-well plate, combine a fixed concentration of the CRBN complex and the fluorescent tracer with a serial dilution of this compound.
-
Incubation : Allow the reaction to reach binding equilibrium at room temperature.
-
Measurement : Measure the fluorescence polarization (FP) or a time-resolved fluorescence energy transfer (TR-FRET) signal. Binding of the large protein complex to the small tracer results in a high signal.
-
Data Analysis : As this compound competes with the tracer for CRBN binding, the signal will decrease. Plot the signal against the this compound concentration to calculate an IC50 or Ki value, representing its binding affinity.[14][15]
-
Conclusion
This compound is a highly potent and selective JAK2/3 degrader that effectively commandeers the Cereblon E3 ligase via a phenyl glutarimide warhead.[9] Its ability to induce rapid and profound degradation of its targets translates to potent anti-proliferative effects in cancer models dependent on JAK-STAT signaling.[9] The detailed methodologies provided herein offer a robust framework for researchers to characterize this compound and similar CRBN-mediated degraders, facilitating further investigation into their therapeutic potential. The high selectivity over GSPT1 represents a significant advancement in designing safer and more specific PROTAC therapeutics.[9][11]
References
- 1. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Profiling CELMoD-Mediated Degradation of Cereblon Neosubstrates | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cereblon mediated ligand directed degradation in drug discovery - American Chemical Society [acs.digitellinc.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Development of Potent and Selective Janus Kinase 2/3 Directing PG–PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medkoo.com [medkoo.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 13. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Accessing three-branched high-affinity cereblon ligands for molecular glue and protein degrader design - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
SJ10542: A Technical Guide for Research in Hematological Malignancies
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide on SJ10542, a potent and selective JAK2/3 proteolysis-targeting chimera (PROTAC) degrader, for its application in hematological malignancy research. This guide covers its mechanism of action, preclinical data, and detailed experimental protocols.
Core Concepts: Mechanism of Action
This compound is a heterobifunctional molecule designed to induce the degradation of Janus kinase 2 (JAK2) and Janus kinase 3 (JAK3). As a PROTAC, it functions by hijacking the body's natural protein disposal system, the ubiquitin-proteasome pathway. It consists of three key components: a ligand that binds to the target proteins (JAK2/3), a ligand for an E3 ubiquitin ligase (cereblon), and a linker connecting the two.
By simultaneously binding to both JAK2/3 and cereblon, this compound forms a ternary complex. This proximity induces the E3 ligase to tag JAK2/3 with ubiquitin molecules, marking them for degradation by the proteasome. This targeted protein degradation offers a distinct therapeutic advantage over traditional kinase inhibition by eliminating the entire protein, thereby preventing both its enzymatic and scaffolding functions.
Figure 1: Mechanism of action of this compound as a PROTAC degrader.
The aberrant activation of the JAK-STAT signaling pathway is a known driver in various hematological malignancies, including certain subtypes of acute lymphoblastic leukemia (ALL) characterized by CRLF2 rearrangements and JAK2 fusions. By degrading JAK2 and JAK3, this compound effectively shuts down this oncogenic signaling cascade.
Figure 2: Inhibition of the JAK-STAT pathway by this compound-mediated degradation.
Quantitative Preclinical Data
This compound has demonstrated potent and selective degradation of JAK2 and JAK3 in preclinical models of hematological malignancies. The following tables summarize the key quantitative data.
| Cell Line / Model | Target | Parameter | Value (nM) | Reference |
| MHH-CALL-4 (ALL) | JAK2 | DC50 | 24 | |
| MHH-CALL-4 (ALL) | JAK3 | DC50 | - | |
| MHH-CALL-4 (ALL) | GSPT1 | DC50 | - | |
| SJBALL020589 (PDX) | JAK2 | DC50 | 14 | |
| SJBALL020589 (PDX) | JAK3 | DC50 | 11 | |
| JAK2-fusion ALL (PDX) | - | IC50 | 24 | |
| DC50: Half-maximal degradation concentration; IC50: Half-maximal inhibitory concentration. |
Detailed Experimental Protocols
The following are detailed protocols for key experiments relevant to the evaluation of this compound.
Cell Culture
The MHH-CALL-4 cell line, a B-cell precursor leukemia line with a CRLF2 rearrangement, is a relevant model for studying this compound.
-
Cell Line: MHH-CALL-4 (DSMZ ACC 337)
-
Medium: 80% RPMI 1640 + 20% heat-inactivated Fetal Bovine Serum (FBS).
-
Culture Conditions: 37°C, 5% CO2.
-
Subculture: Seed cells at approximately 1 x 106 cells/mL. Optimal split ratio is about 1:2 weekly. Maintain cell density above 0.6 x 106 cells/mL.
Western Blotting for Protein Degradation
This protocol is designed to assess the degradation of JAK2, JAK3, and downstream signaling proteins like STAT5.
Figure 3: Experimental workflow for Western blotting.
Materials:
-
MHH-CALL-4 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (see table below)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Suggested Primary Antibodies:
| Target | Host/Isotype | Application | Suggested Dilution |
| JAK2 | Rabbit IgG | WB | 1:1000 |
| Phospho-JAK2 (Tyr1007/1008) | Rabbit IgG | WB | 1:1000 |
| JAK3 | Rabbit IgG | WB | 1:1000 |
| STAT5 | Rabbit IgG | WB | 1:1000 |
| Phospho-STAT5 (Tyr694) | Rabbit IgG | WB | 1:1000 |
| GSPT1 | Rabbit IgG | WB | 1:1000 |
| β-Actin (Loading Control) | Mouse IgG | WB | 1:5000 |
Procedure:
-
Cell Treatment: Seed MHH-CALL-4 cells and treat with a dose range of this compound (e.g., 1, 10, 100, 1000, 9000 nM) and a vehicle control (DMSO) for 24 hours.
-
Cell Lysis: Harvest and lyse cells in RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control.
Cell Viability Assay
This protocol measures the effect of this compound on the viability of leukemia cells.
Materials:
-
MHH-CALL-4 cells
-
This compound
-
96-well plates
-
Cell viability reagent (e.g., WST-1 or MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed MHH-CALL-4 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Reagent Addition: Add 10 µL of WST-1 reagent or 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubation: Incubate for 2-4 hours. If using MTT, add 100 µL of solubilization solution and incubate overnight.
-
Measurement: Read the absorbance at the appropriate wavelength (450 nm for WST-1, 570 nm for MTT) using a plate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models
This protocol outlines the assessment of this compound's anti-tumor activity in a PDX model of ALL, such as SJBALL020589.
Figure 4: Workflow for in vivo efficacy studies in PDX models.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
PDX cells (e.g., SJBALL020589, transduced with luciferase)
-
This compound
-
Vehicle (e.g., DMSO in corn oil)
-
D-luciferin
-
Bioluminescent imaging system
Procedure:
-
PDX Model Establishment: Inject PDX cells intravenously into immunocompromised mice.
-
Engraftment Monitoring: Monitor leukemia engraftment by weekly bioluminescent imaging.
-
Randomization: Once a consistent bioluminescent signal is detected, randomize mice into treatment and vehicle control groups.
-
Drug Administration: Prepare this compound for in vivo use (e.g., dissolve in DMSO and then dilute in corn oil). Administer the drug and vehicle via intraperitoneal (i.p.) or oral (p.o.) route at a predetermined dose and schedule.
-
Tumor Burden Monitoring: Monitor tumor burden regularly (e.g., twice weekly) using bioluminescent imaging. Inject mice with D-luciferin (e.g., 150 mg/kg) and image after 10-15 minutes.
-
Endpoint Analysis: At the end of the study, measure tumor weight (if applicable, e.g., splenomegaly) and perform survival analysis.
Concluding Remarks
This compound represents a promising therapeutic strategy for hematological malignancies driven by aberrant JAK-STAT signaling. Its ability to induce the degradation of JAK2 and JAK3 offers a novel and potentially more effective approach compared to traditional kinase inhibitors. The protocols outlined in this guide provide a framework for the preclinical evaluation of this compound and similar compounds, enabling researchers to further investigate its therapeutic potential. Careful adherence to these methodologies will ensure the generation of robust and reproducible data, which is crucial for advancing our understanding of this novel class of anti-cancer agents.
SJ10542: A Technical Guide to a Potent and Selective JAK2/3 PROTAC Degrader
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of SJ10542, a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to degrade Janus kinase 2 (JAK2) and Janus kinase 3 (JAK3). Aberrant activation of the JAK-STAT signaling pathway is a known driver in various hematological malignancies and autoimmune diseases, making targeted degradation of key nodes in this pathway a promising therapeutic strategy.[1][2][3]
Core Chemical Properties
This compound is a bivalent molecule composed of a ligand for JAK2/3, a linker, and a phenyl glutarimide ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN).[1][2][3][4] This targeted recruitment leads to the ubiquitination and subsequent proteasomal degradation of JAK2 and JAK3.
| Property | Value | Reference |
| CAS Number | 2789678-92-6 | [4][5][6] |
| Molecular Formula | C41H46N12O5S | [4][5] |
| Molecular Weight | 818.96 g/mol | [4][5] |
| Purity | ≥97% (HPLC) | |
| Solubility | Soluble in DMSO (up to 50 mM) | |
| Storage | Store at -20°C for long-term (months to years) or 0-4°C for short-term (days to weeks). | [5][6] |
Mechanism of Action: The JAK-STAT Signaling Pathway
The Janus kinase (JAK) family of enzymes, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway.[7][8] This pathway transduces signals from numerous cytokines and growth factors, playing a pivotal role in immunity, hematopoiesis, and inflammation.[7] The process is initiated when a cytokine binds to its receptor, leading to the activation of receptor-associated JAKs.[8] These activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[8] Subsequently, STATs are phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression.[8]
Dysregulation of the JAK-STAT pathway is a hallmark of several diseases.[1] this compound is designed to specifically target and degrade JAK2 and JAK3, thereby inhibiting the downstream signaling cascade.[5][6]
Caption: Mechanism of this compound-mediated degradation of JAK2/3.
In Vitro Efficacy
This compound has demonstrated potent and selective degradation of JAK2 and JAK3 in various cell lines, including patient-derived xenograft (PDX) cells.
| Cell Line | Target | DC50 (nM) | Dmax (%) | Reference |
| MHH-CALL-4 | JAK2 | 24 | 82 | [1] |
| MHH-CALL-4 | JAK3 | - (Dmax of 50% prevented reliable determination) | 50 | [1] |
| lSJBALL020589 (PDX cells) | JAK2 | 14 | >90 | [6] |
| lSJBALL020589 (PDX cells) | JAK3 | 11 | 92 | [6] |
-
DC50 : The concentration of the compound that results in 50% degradation of the target protein.
-
Dmax : The maximum percentage of protein degradation achieved.
Notably, this compound exhibits high selectivity for JAK2/3 over other members of the JAK family and GSPT1, a known off-target of some CRBN-based PROTACs.[1][2][3][5]
Experimental Protocols
The following is a generalized protocol for assessing the in vitro degradation of JAK2 and JAK3 by this compound using Western Blot analysis, based on standard methodologies in the field.
1. Cell Culture and Treatment:
-
Culture human leukemia cell lines (e.g., MHH-CALL-4) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seed cells at a desired density and allow them to adhere or stabilize overnight.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with varying concentrations of this compound (e.g., 1-9000 nM) for a specified duration (e.g., 24 hours).[6] A time-course experiment (e.g., up to 32 hours) can also be performed to determine the optimal degradation time.[1]
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
3. Western Blot Analysis:
-
Normalize protein samples to the same concentration and denature by boiling in Laemmli sample buffer.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for JAK2, JAK3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
4. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein bands to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the degradation percentage against the log concentration of this compound to determine the DC50 value.
Caption: A typical workflow for assessing protein degradation via Western Blot.
Applications and Future Directions
This compound serves as a valuable research tool for studying the biological consequences of selective JAK2 and JAK3 degradation. Its potency and selectivity make it a strong candidate for further investigation in preclinical models of hematological malignancies, such as Philadelphia-like acute lymphoblastic leukemia (Ph-like ALL), and autoimmune disorders where the JAK-STAT pathway is implicated.[1] The development of such targeted protein degraders represents a novel therapeutic modality with the potential to overcome some of the limitations of traditional small-molecule inhibitors.[1]
References
- 1. Development of Potent and Selective Janus Kinase 2/3 Directing PG–PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Potent and Selective Janus Kinase 2/3 Directing PG-PROTACs. | BioGRID [thebiogrid.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. apexbt.com [apexbt.com]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 8. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
SJ10542: A PROTAC-Mediated Degrader Targeting the JAK-STAT Signaling Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of SJ10542, a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Janus Kinase 2 (JAK2) and Janus Kinase 3 (JAK3). Aberrant activation of the JAK-STAT signaling pathway is a known driver in various hematological malignancies and autoimmune diseases, making it a critical target for therapeutic intervention.[1][2] this compound represents a novel therapeutic strategy by not just inhibiting, but actively removing these key signaling proteins from the cellular environment.
Core Mechanism of Action: PROTAC-Mediated Degradation
This compound is a heterobifunctional molecule composed of a ligand that binds to JAK2/3 and another ligand that recruits the E3 ubiquitin ligase, cereblon (CRBN).[1][2] This dual binding brings JAK2/3 into close proximity with the E3 ligase, leading to the ubiquitination of the target kinases. The polyubiquitinated JAK2/3 is then recognized and degraded by the proteasome, effectively eliminating the protein from the cell.[3] This catalytic mechanism allows a single molecule of this compound to induce the degradation of multiple JAK protein molecules.
Quantitative Data Presentation
The efficacy of this compound has been quantified in various preclinical models. The following tables summarize the key degradation and inhibitory concentrations.
| Compound | Target | Cell Line | Parameter | Value (nM) | Reference |
| This compound | JAK2 | PDX cells (SJBALL020589) | DC50 | 14 | [3][4] |
| This compound | JAK3 | PDX cells (SJBALL020589) | DC50 | 11 | [3][4] |
| This compound | JAK2 | MHH-CALL-4 | DC50 | 24 | [3][4] |
| This compound | JAK2-fusion ALL | - | IC50 | 24 |
DC50: Concentration required to degrade 50% of the target protein. IC50: Concentration required to inhibit 50% of a biological or biochemical function. PDX: Patient-Derived Xenograft.
Experimental Protocols
Detailed methodologies for key experiments used to characterize the effects of this compound on the JAK-STAT pathway are provided below.
Western Blotting for JAK2/STAT3 Degradation
This protocol is for the detection and quantification of JAK2 and STAT3 protein levels following treatment with this compound.
1. Cell Lysis:
-
Culture cells to the desired confluency and treat with this compound at various concentrations for the indicated times.
-
Aspirate the culture medium and wash the cells with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
2. Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit according to the manufacturer's instructions.
3. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against JAK2, phospho-JAK2, STAT3, phospho-STAT3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
5. Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an appropriate imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere overnight in a 37°C, 5% CO2 incubator.
2. Compound Treatment:
-
Treat the cells with a serial dilution of this compound and a vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, 72 hours).
3. MTT Addition and Incubation:
-
Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
4. Solubilization and Absorbance Measurement:
-
Add a solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the cell viability against the log concentration of this compound.
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions
This protocol is used to investigate the interaction between this compound-recruited CRBN and JAK2.
1. Cell Lysis:
-
Prepare cell lysates as described in the Western Blotting protocol, using a non-denaturing lysis buffer to preserve protein-protein interactions.
2. Pre-clearing the Lysate:
-
Add protein A/G agarose or magnetic beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
3. Immunoprecipitation:
-
Add the primary antibody against either CRBN or JAK2 to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for another 2-4 hours at 4°C.
4. Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with ice-cold lysis buffer to remove non-specifically bound proteins.
5. Elution and Analysis:
-
Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against both CRBN and JAK2.
Mandatory Visualizations
The following diagrams illustrate the core concepts described in this guide.
Caption: The JAK-STAT signaling pathway and the mechanism of this compound-mediated degradation of JAK2.
Caption: Workflow of this compound-induced degradation of target proteins.
References
Methodological & Application
Application Notes and Protocols for SJ10542, a Selective JAK2/3 PROTAC Degrader
Audience: Researchers, scientists, and drug development professionals.
Introduction
SJ10542 is a potent and selective Proteolysis Targeting Chimera (PROTAC) that induces the degradation of Janus Kinase 2 (JAK2) and Janus Kinase 3 (JAK3).[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. This compound utilizes a ligand for the Cereblon (CRBN) E3 ligase.[2] Aberrant activation of the JAK-STAT signaling pathway is implicated in various hematological malignancies and autoimmune diseases, making targeted degradation of JAK proteins a promising therapeutic strategy.[2]
These application notes provide detailed protocols for the in vitro characterization of this compound, including methods for assessing its degradation activity, impact on cell viability, and its ability to induce apoptosis.
Mechanism of Action
This compound functions by forming a ternary complex between the target proteins (JAK2 and JAK3) and the CRBN E3 ubiquitin ligase. This proximity induces the ubiquitination of JAK2 and JAK3, marking them for degradation by the proteasome. The degradation of these kinases disrupts the downstream JAK-STAT signaling pathway, which is crucial for the proliferation and survival of certain cancer cells.[2][3]
Caption: Mechanism of action of this compound as a JAK2/3 PROTAC degrader.
Quantitative Data Summary
The following tables summarize the reported in vitro activity of this compound in various cell lines.
Table 1: Degradation Activity (DC50)
| Cell Line | Target Protein | DC50 (nM) | Incubation Time (hours) |
| PDX lSJBALL020589 | JAK2 | 14 | Not Specified |
| PDX lSJBALL020589 | JAK3 | 11 | Not Specified |
| MHH-CALL-4 | JAK2 | 24 | 24 |
DC50 is the concentration of the compound required to induce 50% degradation of the target protein.
Table 2: Anti-proliferative Activity (IC50)
| Cell Line/Model | IC50 (nM) |
| PDX Models (JAK2 fusions & CRLF2 rearrangements) | <120 |
| PDX SJBALL020589 (JAK2 fusion) | 24 |
IC50 is the concentration of the compound that inhibits 50% of cell growth or viability.
Experimental Protocols
Cell Culture
-
Cell Lines: MHH-CALL-4 (human acute lymphoblastic leukemia) and other relevant hematological cancer cell lines.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.[4]
-
Subculture: Passage cells every 2-3 days to maintain logarithmic growth.
Preparation of this compound Stock and Working Solutions
-
Stock Solution (10 mM): Dissolve this compound in DMSO. Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]
-
Working Solutions: Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.
Western Blotting for JAK2/3 Degradation
This protocol is designed to qualitatively and quantitatively assess the degradation of JAK2 and JAK3 proteins following treatment with this compound.[5]
Caption: Workflow for Western Blotting analysis of protein degradation.
Materials:
-
MHH-CALL-4 cells
-
This compound
-
Cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-JAK2, anti-JAK3, anti-GAPDH, or anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) detection reagent
Procedure:
-
Cell Treatment: Seed MHH-CALL-4 cells in 6-well plates and allow them to attach overnight. Treat the cells with increasing concentrations of this compound (e.g., 1, 10, 100, 1000, 9000 nM) for 24 hours. Include a DMSO-treated vehicle control.[5]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[6]
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[7]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against JAK2, JAK3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and visualize the protein bands using an ECL detection reagent and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the JAK2 and JAK3 band intensities to the loading control to determine the extent of degradation.
Cell Viability Assay (CCK-8)
This colorimetric assay measures cell viability based on the activity of dehydrogenases in living cells.[4][8]
Materials:
-
Target cells (e.g., MHH-CALL-4, PDX-derived cells)
-
This compound
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) reagent
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[4]
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.[3]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
Caption: Workflow for the Annexin V/PI apoptosis assay.
Materials:
-
Target cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both the floating and adherent cells. Centrifuge to pellet the cells.[1]
-
Washing: Wash the cells twice with cold PBS.[1]
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.[2]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[9]
-
Analysis: Analyze the samples by flow cytometry. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Troubleshooting and Considerations
-
Solubility: Ensure this compound is fully dissolved in DMSO before preparing working solutions. If precipitation occurs in the culture medium, consider using a lower concentration or a different formulation for in vivo studies.[1]
-
Cell Density: Optimize cell seeding density for each assay to ensure cells are in the logarithmic growth phase during treatment.
-
Controls: Always include appropriate positive and negative controls in each experiment. For degradation studies, a proteasome inhibitor (e.g., MG132) can be used as a positive control to confirm that the observed protein loss is proteasome-dependent.
-
Antibody Validation: Use validated antibodies for Western blotting to ensure specificity for the target proteins.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. ptglab.com [ptglab.com]
- 4. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. origene.com [origene.com]
- 7. genscript.com [genscript.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. kumc.edu [kumc.edu]
Application Notes and Protocols for SJ10542-Mediated Protein Degradation Analysis by Western Blot
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing SJ10542, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader, to induce the degradation of Janus Kinase 2 (JAK2) and Janus Kinase 3 (JAK3) in cultured cells. The subsequent detection and quantification of this degradation are achieved through Western Blot analysis. It is important to note that this compound is not an antibody but a chemical tool designed to hijack the cell's natural protein disposal machinery.
Introduction to this compound
This compound is a heterobifunctional molecule that simultaneously binds to the target proteins (JAK2 and JAK3) and the E3 ubiquitin ligase Cereblon (CRBN). This proximity induces the ubiquitination of JAK2 and JAK3, marking them for degradation by the proteasome. This targeted protein degradation offers a powerful method to study protein function and has therapeutic potential. Western Blotting is a key technique to validate the efficacy and dose-dependency of this compound-induced protein degradation.
Quantitative Data Summary
The following table summarizes the recommended concentrations of this compound for inducing JAK2/3 degradation and the suggested antibody dilutions for their detection via Western Blot.
| Reagent | Application | Recommended Concentration/Dilution | Incubation Time | Cell Line Example |
| This compound | Induction of JAK2/3 Degradation | 1 nM - 9000 nM | 24 hours | MHH-CALL-4 |
| Primary Antibody | ||||
| Anti-JAK2 (Rabbit Polyclonal) | Western Blot | 1:500 - 1:2000 | Overnight at 4°C or 1-2 hours at RT | N/A |
| Anti-JAK3 (Rabbit Polyclonal) | Western Blot | 1:500 - 1:5000 | Overnight at 4°C or 1-2 hours at RT | N/A |
| Loading Control | ||||
| Anti-β-Actin (Mouse Monoclonal) | Western Blot | 1:1000 - 1:5000 | 1 hour at Room Temperature | N/A |
| Secondary Antibody | ||||
| Goat Anti-Rabbit IgG (HRP-conjugated) | Western Blot | 1:2000 - 1:10000 | 1 hour at Room Temperature | N/A |
| Goat Anti-Mouse IgG (HRP-conjugated) | Western Blot | 1:2000 - 1:10000 | 1 hour at Room Temperature | N/A |
Signaling Pathway and Mechanism of Action
The following diagrams illustrate the JAK-STAT signaling pathway, the mechanism of action of this compound, and the experimental workflow.
SJ10542 solubility and stock solution preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubility and preparation of stock solutions of SJ10542, a potent and selective JAK2/3 PROTAC (Proteolysis Targeting Chimera) degrader.
Introduction
This compound is a PROTAC designed to selectively degrade Janus kinase 2 (JAK2) and Janus kinase 3 (JAK3).[1] It functions by recruiting the E3 ubiquitin ligase cereblon (CRBN) to induce the ubiquitination and subsequent proteasomal degradation of JAK2 and JAK3.[2][3][4] This targeted protein degradation approach makes this compound a valuable tool for studying the JAK-STAT signaling pathway, which is implicated in various hematological malignancies and autoimmune disorders.[2][3][4]
Physicochemical Properties
| Property | Value |
| Molecular Weight | 818.96 g/mol [5] |
| CAS Number | 2789678-92-6 |
| Appearance | Solid powder[5] |
Solubility Data
For optimal experimental results, it is crucial to ensure complete dissolution of this compound. The following table summarizes its solubility in a common laboratory solvent.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 46.67[1] | 56.99[1] | Ultrasonic treatment may be required to achieve complete dissolution.[1] It is recommended to use freshly opened, anhydrous DMSO as the compound is hygroscopic.[1] |
Experimental Protocols
In Vitro Stock Solution Preparation (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene or glass vials
-
Calibrated precision balance
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Pre-warm this compound: Allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.
-
Weigh this compound: Accurately weigh the desired amount of this compound powder in a sterile vial. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 8.19 mg of this compound (Molecular Weight: 818.96 g/mol ).
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder. For 8.19 mg of this compound, add 1 mL of DMSO to achieve a 10 mM concentration.
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 10-15 minutes.[1] Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[1]
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
-
Visualizations
Experimental Workflow: this compound Stock Solution Preparation
Caption: Workflow for preparing a stock solution of this compound.
Signaling Pathway: Mechanism of Action of this compound
Caption: Mechanism of this compound-mediated degradation of JAK2/3.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of Potent and Selective Janus Kinase 2/3 Directing PG–PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of Potent and Selective Janus Kinase 2/3 Directing PG-PROTACs. | BioGRID [thebiogrid.org]
- 5. medkoo.com [medkoo.com]
Application Notes and Protocols for SJ10542 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing SJ10542, a potent and selective proteolysis-targeting chimera (PROTAC) degrader of Janus kinase 2 (JAK2) and Janus kinase 3 (JAK3). This document outlines sensitive cell lines, summarizes key quantitative data, and offers detailed experimental protocols for assessing the efficacy of this compound.
Introduction to this compound
This compound is a PROTAC that induces the degradation of JAK2 and JAK3 proteins. It functions by forming a ternary complex between the target protein (JAK2/3), the Von Hippel-Lindau (VHL) or cereblon (CRBN) E3 ubiquitin ligase, and this compound itself. This proximity leads to the ubiquitination and subsequent proteasomal degradation of the target protein. Aberrant activation of the JAK-STAT signaling pathway is a known driver in various hematological malignancies and autoimmune disorders, making targeted degradation of JAK2 and JAK3 a promising therapeutic strategy.[1][2]
Cell Lines Sensitive to this compound Treatment
This compound has demonstrated significant efficacy in preclinical models of hematological malignancies, particularly those with dysregulated JAK-STAT signaling. The following table summarizes the sensitivity of various cell lines and patient-derived xenograft (PDX) models to this compound treatment.
| Cell Line/Model | Cancer Type | Parameter | Value (nM) | Notes |
| MHH-CALL-4 | B-cell Precursor Leukemia | DC₅₀ (JAK2) | 24 | Possesses IGH-CRLF2 translocation and JAK2 I682F mutation.[1][3] |
| IC₅₀ | <120 | Shows greater efficacy compared to parental JAK2 inhibitors.[1] | ||
| KOPN49 | B-cell Precursor Leukemia | DC₅₀ (JAK2) | 74 | CRLF2-rearranged cell line.[1] |
| SJBALL020589 | Patient-Derived Xenograft (PDX) - B-cell ALL | DC₅₀ (JAK2) | 14 | JAK2 fusion model. |
| DC₅₀ (JAK3) | 11 | |||
| IC₅₀ | 24 | Most potent activity observed in this PDX model.[1] |
DC₅₀: The concentration of the compound that results in 50% degradation of the target protein. IC₅₀: The concentration of the compound that inhibits a biological process (e.g., cell proliferation) by 50%.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
References
- 1. Development of Potent and Selective Janus Kinase 2/3 Directing PG–PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of the First Selective and Potent PROTAC Degrader for the Pseudokinase TRIB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oncogene-independent BCR-like signaling adaptation confers drug resistance in Ph-like ALL - PMC [pmc.ncbi.nlm.nih.gov]
Measuring JAK2 Degradation with SJ10542: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SJ10542 is a potent and selective degrader of Janus kinase 2 (JAK2), a critical mediator in the JAK/STAT signaling pathway. As a Proteolysis Targeting Chimera (PROTAC), this compound functions by hijacking the cell's natural protein disposal system to specifically target and eliminate JAK2 protein. This application note provides detailed protocols for measuring the degradation of JAK2 induced by this compound, along with data presentation guidelines and visualizations of the key cellular processes involved.
The JAK/STAT pathway is a principal signaling cascade for a wide array of cytokines and growth factors, playing a crucial role in cell growth, differentiation, and immune responses. Dysregulation of this pathway, often through mutations or overexpression of JAK2, is implicated in various myeloproliferative neoplasms and inflammatory diseases. Unlike traditional small molecule inhibitors that only block the kinase activity of a protein, PROTACs like this compound lead to the physical removal of the target protein, offering a potentially more profound and durable therapeutic effect.
These protocols are designed to guide researchers in accurately quantifying JAK2 degradation at both the protein and mRNA levels, and to assess the functional consequences on downstream signaling events.
Mechanism of Action of this compound
This compound is a heterobifunctional molecule composed of a ligand that binds to JAK2, a linker, and a ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN). By bringing JAK2 into close proximity with CRBN, this compound facilitates the ubiquitination of JAK2. Polyubiquitinated JAK2 is then recognized and degraded by the 26S proteasome, leading to a reduction in total JAK2 protein levels.
SJ10542: Application Notes and Protocols for Targeted Protein Degradation Assays
For Research Use Only.
Introduction
SJ10542 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Janus Kinase 2 (JAK2) and Janus Kinase 3 (JAK3).[1][2] As a heterobifunctional molecule, this compound functions by simultaneously binding to the target proteins (JAK2/3) and the E3 ubiquitin ligase Cereblon (CRBN).[1][3][4] This induced proximity facilitates the ubiquitination of JAK2 and JAK3, marking them for subsequent degradation by the proteasome. This targeted protein degradation offers a powerful approach to modulate the JAK-STAT signaling pathway, which is aberrantly activated in various hematological malignancies and autoimmune disorders.[1][4]
These application notes provide detailed protocols for utilizing this compound in targeted protein degradation assays, including methods for assessing protein degradation via Western blotting and evaluating cellular cytotoxicity.
Mechanism of Action
This compound is engineered with a ligand that binds to the kinase domain of JAK2 and JAK3, and a phenyl glutarimide (PG) ligand that recruits the CRBN E3 ubiquitin ligase.[1][4] The formation of the ternary complex (this compound-JAK-CRBN) leads to the polyubiquitination of JAK proteins, followed by their recognition and degradation by the 26S proteasome. This event-driven, catalytic mechanism allows for the substoichiometric degradation of target proteins.
Caption: Mechanism of this compound-mediated protein degradation.
Quantitative Data Summary
The following tables summarize the degradation potency (DC₅₀) and cytotoxic activity (IC₅₀) of this compound in various acute lymphoblastic leukemia (ALL) cell lines.
Table 1: this compound Degradation Potency (DC₅₀)
| Target | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Notes |
| JAK2 | MHH-CALL-4 | 24 | 82 | - |
| JAK3 | MHH-CALL-4 | - | 50 | Dₘₐₓ of 50% precluded reliable DC₅₀ determination. |
| JAK2 | PDX SJBALL020589 | 14 | - | Patient-Derived Xenograft cells. |
| JAK3 | PDX SJBALL020589 | 11 | - | Patient-Derived Xenograft cells. |
Table 2: this compound Cytotoxicity (IC₅₀)
| Cell Line | Genetic Alterations | IC₅₀ (nM) |
| MHH-CALL-4 | CRLF2-rearranged, JAK2 R683G | Potent activity observed |
| KOPN49 | CRLF2-rearranged, JAK2 R683G | Potent activity observed |
| PDX SJBALL020589 | ATF7IP-JAK2 fusion | 24 |
Experimental Protocols
Protocol 1: Assessment of Protein Degradation by Western Blot
This protocol details the procedure for treating cells with this compound and analyzing the degradation of target proteins by Western blot.
Caption: Experimental workflow for Western blot analysis.
Materials:
-
Cell Lines: MHH-CALL-4 (ACC 337), KOPN49
-
Culture Medium: 80% RPMI 1640 + 20% heat-inactivated FBS
-
This compound Stock Solution: 10 mM in DMSO, stored at -80°C
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors
-
Primary Antibodies: Rabbit anti-JAK2, Rabbit anti-JAK3, Rabbit anti-GSPT1, Mouse anti-β-actin (loading control)
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Detection Reagent: ECL Chemiluminescence Substrate
Procedure:
-
Cell Culture:
-
Culture MHH-CALL-4 or KOPN49 cells in RPMI 1640 medium supplemented with 20% FBS at 37°C in a humidified atmosphere with 5% CO₂.
-
Maintain cell density between 0.5 x 10⁶ and 2.0 x 10⁶ cells/mL.
-
-
This compound Treatment:
-
Dose-Response: Seed cells in a 6-well plate at a density of 1 x 10⁶ cells/well. Treat with increasing concentrations of this compound (e.g., 1 nM to 9000 nM) for 24 hours.[1] Include a DMSO-treated vehicle control.
-
Time-Course: Treat cells with a fixed concentration of this compound (e.g., 100 nM) and harvest at different time points (e.g., 0, 4, 8, 16, 24, 32 hours).
-
-
Cell Lysis:
-
Harvest cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cell pellet with ice-cold RIPA buffer.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein signal to the loading control (β-actin).
-
Calculate the percentage of protein remaining relative to the DMSO control.
-
Protocol 2: Cell Viability (Cytotoxicity) Assay
This protocol describes how to measure the effect of this compound on cell viability.
Caption: Experimental workflow for cytotoxicity assay.
Materials:
-
Cell Lines: MHH-CALL-4, KOPN49, or other relevant cell lines
-
Culture Medium: As described in Protocol 1
-
This compound Stock Solution: 10 mM in DMSO
-
Assay Plate: 96-well, white, clear-bottom plates
-
Viability Reagent: CellTiter-Glo® Luminescent Cell Viability Assay or equivalent
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 10,000 to 20,000 cells per well in 100 µL of culture medium.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Add the diluted compound to the wells. Include wells with DMSO as a vehicle control and wells with medium only for background measurement.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Assay Measurement:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as recommended by the manufacturer to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (medium only) from all readings.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the normalized data against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value.
-
Troubleshooting
-
No or weak degradation:
-
Confirm the expression of CRBN in the cell line used.
-
Verify the activity of the proteasome by using a known proteasome inhibitor as a control.
-
Optimize the concentration and incubation time of this compound.
-
-
High background in Western blot:
-
Ensure adequate blocking and washing steps.
-
Titer the primary and secondary antibodies to optimal dilutions.
-
-
Variable results in cytotoxicity assay:
-
Ensure a homogenous single-cell suspension before seeding.
-
Check for and prevent edge effects in the 96-well plate.
-
Confirm that the DMSO concentration in the final assay volume is non-toxic (typically ≤ 0.5%).
-
Ordering Information
| Product | Catalog Number |
| This compound | [Vendor Catalog No.] |
For further information or technical support, please contact your local representative.
References
Application Notes: In Vitro and In-Cell Evaluation of SJ10542, a JAK2/3 PROTAC Degrader
Introduction
SJ10542 is a potent and selective phenylglutarimide (PG)-based Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Janus Kinase 2 (JAK2) and Janus Kinase 3 (JAK3).[1][2][3] Aberrant activation of the JAK-STAT signaling pathway is a known driver in the pathogenesis of various hematological malignancies and autoimmune diseases.[3][4] Unlike traditional kinase inhibitors that block the enzyme's active site, this compound functions by recruiting the Cereblon (CRBN) E3 ubiquitin ligase to the target kinases, leading to their ubiquitination and subsequent degradation by the proteasome.[3][4] This mechanism offers a distinct therapeutic advantage, as it can overcome resistance mechanisms associated with kinase inhibitors and may provide a more sustained pathway inhibition.
The primary method for evaluating the efficacy of a PROTAC such as this compound is not a conventional in vitro kinase assay, which measures enzymatic inhibition, but rather an in-cell assay that quantifies the degradation of the target protein. This document provides a detailed protocol for a Western Blot-based protein degradation assay to measure the activity of this compound. Additionally, a general protocol for a traditional in vitro kinase assay is included. While not the primary assay for a degrader, it can be useful for characterizing the binding affinity and selectivity of the PROTAC's kinase-binding moiety.
Mechanism of Action and Signaling Pathway
This compound is a heterobifunctional molecule: one end binds to JAK2 or JAK3, while the other end binds to the CRBN E3 ligase.[2][3] This proximity induces the formation of a ternary complex, facilitating the transfer of ubiquitin from the E3 ligase to the kinase. The polyubiquitinated kinase is then recognized and degraded by the 26S proteasome.
The targeted JAK-STAT pathway is a critical signaling cascade for numerous cytokines and growth factors.[5] Upon cytokine binding, receptor-associated JAKs phosphorylate each other and the receptor itself.[6] This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, which are then phosphorylated by JAKs.[6] Phosphorylated STATs dimerize, translocate to the nucleus, and act as transcription factors to regulate gene expression involved in immunity and cell growth.[6][7] By degrading JAK2 and JAK3, this compound effectively shuts down this signaling cascade.
Quantitative Data
The potency of this compound is measured by its DC₅₀ (concentration for 50% degradation) and its effect on cell viability is measured by IC₅₀ (concentration for 50% inhibition). The following data has been reported for this compound.
| Parameter | Cell Line/Model | Target | Value (nM) | Reference |
| DC₅₀ | PDX cells (lSJBALL020589) | JAK2 | 14 | [2] |
| DC₅₀ | PDX cells (lSJBALL020589) | JAK3 | 11 | [2] |
| DC₅₀ | MHH-CALL-4 | JAK2 | 24 | [2] |
| IC₅₀ | JAK2 fusion PDX (SJBALL020589) | Cell Viability | 24 | [4] |
| IC₅₀ | Other PDX Models | Cell Viability | <120 | [4] |
Experimental Protocols
Protocol 1: In-Cell Western Blot Assay for JAK2/3 Degradation
This protocol describes the primary method for quantifying the degradation-inducing activity of this compound by measuring the reduction of endogenous JAK2 and JAK3 protein levels in a relevant cell line (e.g., MHH-CALL-4).
Materials:
-
Cell Line: MHH-CALL-4 or other relevant cell line expressing JAK2/3.
-
Culture Medium: Appropriate medium (e.g., RPMI-1640) with supplements (e.g., 10% FBS).
-
This compound: Stock solution in DMSO (e.g., 10 mM).
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Gels, running buffer, loading dye.
-
Transfer System: PVDF or nitrocellulose membranes, transfer buffer.
-
Blocking Buffer: 5% non-fat milk or BSA in TBST.
-
Primary Antibodies: Rabbit anti-JAK2, Rabbit anti-JAK3, Mouse anti-β-actin (or other loading control).
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Imaging System: Chemiluminescence imager.
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach ~70-80% confluency on the day of lysis. Incubate overnight under standard conditions (37°C, 5% CO₂).
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from the DMSO stock. A typical concentration range would be 1-1000 nM.
-
Include a DMSO-only vehicle control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate for a predetermined time, for example, 24 hours.[2]
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add 4x SDS loading dye to each sample to a final 1x concentration.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane according to standard protocols.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against JAK2, JAK3, and a loading control (e.g., β-actin) diluted in blocking buffer, typically overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using software like ImageJ. Normalize the intensity of JAK2 and JAK3 bands to the loading control.
-
Plot the normalized protein levels against the log concentration of this compound and fit a dose-response curve to calculate the DC₅₀ value.
-
Protocol 2: General In Vitro Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol provides a general, non-radioactive method for assessing the binding of a compound to a kinase, which can be used to evaluate the warhead portion of this compound. It is a competitive binding assay format.
Principle: This assay measures the binding of a fluorescently labeled ATP-competitive ligand ("tracer") to the kinase. The kinase is labeled with a Europium (Eu)-labeled antibody. When the tracer is bound to the kinase, Förster Resonance Energy Transfer (FRET) occurs between the Eu-antibody and the tracer. A test compound that binds to the ATP site will displace the tracer, disrupting FRET and causing a decrease in the emission signal.
Materials:
-
Kinase: Recombinant human JAK2 or JAK3 enzyme.
-
Kinase Buffer: Appropriate buffer (e.g., Z'-LYTE® Kinase Buffer).
-
Eu-labeled Antibody: Anti-tag (e.g., anti-GST) antibody labeled with Europium.
-
Tracer: An Alexa Fluor™ 647-labeled, ATP-competitive kinase tracer.
-
Test Compound: this compound.
-
Assay Plate: Low-volume, 384-well plate.
-
Plate Reader: A fluorescence plate reader capable of time-resolved FRET (TR-FRET) measurements.
Procedure:
-
Reagent Preparation: Prepare all reagents in kinase buffer.
-
Assay Setup:
-
Add 2.5 µL of the test compound (this compound) at 4x the final desired concentration to the assay wells. Include "no inhibitor" controls (buffer only) and "no enzyme" controls.
-
Add 2.5 µL of the Eu-labeled antibody/kinase mixture (at 4x final concentration).
-
Add 5 µL of the tracer solution (at 2x final concentration).
-
The final reaction volume will be 10 µL.
-
-
Incubation:
-
Mix the plate gently.
-
Incubate at room temperature for 60 minutes, protected from light.
-
-
Plate Reading:
-
Read the plate using a TR-FRET-capable plate reader. Excite at ~340 nm and measure emission at two wavelengths: ~665 nm (tracer emission) and ~615 nm (Europium emission).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
The degree of binding inhibition is calculated based on the decrease in the FRET signal in the presence of the test compound relative to the "no inhibitor" controls.
-
Plot the percent inhibition against the log concentration of this compound and fit a dose-response curve to determine the IC₅₀ (binding) value.
-
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of Potent and Selective Janus Kinase 2/3 Directing PG–PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
Troubleshooting & Optimization
Optimizing SJ10542 Dosage for Maximum Efficacy: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the experimental use of SJ10542, a potent and selective JAK2/3 PROTAC degrader.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a Proteolysis Targeting Chimera (PROTAC) designed to selectively induce the degradation of Janus Kinase 2 (JAK2) and Janus Kinase 3 (JAK3). It functions by hijacking the body's natural ubiquitin-proteasome system. This compound forms a ternary complex with the target proteins (JAK2/3) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of JAK2 and JAK3 by the proteasome. This targeted protein degradation disrupts the downstream JAK-STAT signaling pathway, which is often aberrantly activated in hematological malignancies and autoimmune diseases.[1][2]
Q2: What are the recommended starting concentrations for in vitro experiments?
Based on available data, the following concentrations can be used as a starting point for in vitro experiments. However, optimal concentrations will be cell-type dependent and should be determined empirically.
-
For JAK2/3 degradation: Start with a concentration range of 1 nM to 1000 nM. DC50 values, the concentration at which 50% of the protein is degraded, have been reported to be in the low nanomolar range in sensitive cell lines.[2]
-
For cell viability assays: A broader range, from 1 nM to 10 µM, is recommended to determine the IC50 (the concentration that inhibits 50% of cell viability).
Q3: How should I prepare and store this compound?
-
Solubility: this compound is soluble in DMSO.[2] For in vitro experiments, prepare a concentrated stock solution in DMSO (e.g., 10 mM).
-
Storage: Store the solid compound and DMSO stock solutions at -20°C for short-term storage and -80°C for long-term storage to prevent degradation.[2] Avoid repeated freeze-thaw cycles.
-
In Vivo Formulation: A common formulation for in vivo mouse studies involves dissolving this compound in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. The final concentration will depend on the desired dosage.
Q4: What is the "hook effect" and how can I avoid it with this compound?
The "hook effect" is a phenomenon observed with PROTACs where the degradation efficiency decreases at very high concentrations. This is due to the formation of binary complexes (this compound-JAK2/3 or this compound-E3 ligase) instead of the productive ternary complex required for degradation. To avoid this, it is crucial to perform a full dose-response curve to identify the optimal concentration range for maximal degradation. If you observe a decrease in degradation at higher concentrations, you are likely seeing the hook effect.
Troubleshooting Guides
Western Blotting for JAK2/3 Degradation
| Problem | Possible Cause | Solution |
| No or weak degradation of JAK2/3 | Insufficient concentration of this compound. | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 10 µM). |
| Cell line is not sensitive to this compound. | Ensure the cell line expresses sufficient levels of the target E3 ligase (e.g., Cereblon for many PROTACs) and JAK2/3. | |
| Insufficient incubation time. | Optimize the incubation time. A time course experiment (e.g., 4, 8, 16, 24 hours) is recommended. | |
| Poor antibody quality. | Use a validated antibody specific for JAK2 and JAK3. | |
| Inconsistent degradation results | Variability in cell seeding density. | Ensure consistent cell numbers are plated for each experiment. |
| Instability of this compound in culture media. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. | |
| "Hook effect" observed | High concentrations of this compound leading to binary complex formation. | Use a lower range of concentrations to identify the optimal degradation window. |
Cell Viability Assays
| Problem | Possible Cause | Solution |
| High IC50 value or no effect on cell viability | Cell line is not dependent on JAK2/3 signaling for survival. | Use a positive control cell line known to be sensitive to JAK inhibitors. |
| Insufficient treatment duration. | Extend the treatment duration (e.g., 48, 72, or 96 hours). | |
| This compound precipitated out of solution. | Visually inspect the culture media for any precipitation. Ensure the final DMSO concentration is low (typically <0.5%). | |
| High variability between replicates | Uneven cell seeding. | Ensure a homogenous cell suspension and accurate pipetting. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate or fill them with sterile media. |
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| JAK2 DC50 | MHH-CALL-4 | 24 nM | [2] |
| JAK3 DC50 | MHH-CALL-4 | Low nM range | [2] |
| JAK2 Dmax | MHH-CALL-4 | >90% | [2] |
| JAK3 Dmax | MHH-CALL-4 | >90% | [2] |
| IC50 | Patient-Derived Xenograft (PDX) models | <120 nM |
Experimental Protocols
Protocol 1: Western Blotting for JAK2/3 Degradation
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of harvest.
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 0, 1, 10, 100, 1000 nM) for the desired time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against JAK2, JAK3, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantification: Densitometry analysis can be performed to quantify the degradation of JAK2 and JAK3 relative to the loading control.
Protocol 2: Cell Viability Assay (e.g., MTS or CellTiter-Glo)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Treatment: After allowing the cells to adhere overnight, treat them with a serial dilution of this compound (e.g., 0, 0.1, 1, 10, 100, 1000, 10000 nM). Include a vehicle control (DMSO).
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Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator.
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Assay: Add the viability reagent (e.g., MTS or CellTiter-Glo) to each well according to the manufacturer's instructions.
-
Measurement: Read the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for this compound.
References
Troubleshooting SJ10542 insolubility in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SJ10542.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective PROTAC (Proteolysis Targeting Chimera) that targets Janus Kinase 2 (JAK2) and Janus Kinase 3 (JAK3) for degradation.[1] As a heterobifunctional molecule, this compound links the JAK2/3 proteins to an E3 ubiquitin ligase, leading to their ubiquitination and subsequent degradation by the proteasome. This targeted protein degradation inhibits the downstream JAK-STAT signaling pathway, which is often aberrantly activated in various hematological malignancies and autoimmune diseases.[2][3]
Q2: What are the primary applications of this compound?
A2: this compound is primarily used in preclinical research for studying the roles of JAK2 and JAK3 in various diseases. Its potent anti-tumor activity makes it a valuable tool for investigating hematological malignancies, such as acute lymphoblastic leukemia (ALL), where the JAK-STAT pathway is constitutively active.[2][3] It is also explored for its potential in autoimmune disease research.
Q3: My this compound powder appears as a solid film or is difficult to weigh. What should I do?
A3: If the product is in a small quantity, it may be lyophilized to a thin film on the vial's walls, making it appear empty.[4] For waxy or sticky solids that are difficult to weigh accurately, it is recommended to dissolve the entire contents of the vial directly in the appropriate solvent to create a concentrated stock solution.[4]
Troubleshooting Insolubility
Q4: I am having trouble dissolving this compound. What are the recommended solvents and procedures?
A4: this compound is known to be soluble in Dimethyl Sulfoxide (DMSO). However, achieving complete dissolution may require specific techniques.
Recommended Protocol for Stock Solution Preparation (In Vitro):
-
Solvent Selection: Use freshly opened, anhydrous DMSO. Hygroscopic DMSO (DMSO that has absorbed moisture) can significantly reduce the solubility of this compound.[1]
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of DMSO to achieve the desired concentration. The solubility in DMSO is reported to be 46.67 mg/mL (56.99 mM).[1]
-
Sonication: To aid dissolution, sonicate the solution in an ultrasonic water bath.[1] Gentle warming to 37°C can also be applied, but be mindful of the compound's stability at elevated temperatures.[4]
-
Visual Inspection: Ensure the solution is clear and free of any visible particulates before use.
Q5: My this compound precipitates when I dilute my DMSO stock solution into an aqueous medium for my experiment. How can I prevent this?
A5: This is a common issue for hydrophobic compounds when transferred from a high-concentration organic solvent stock to an aqueous buffer. Here are several strategies to overcome this:
-
Optimize Dilution Technique: Warm the aqueous medium (e.g., cell culture media or PBS) to 37°C. While vortexing or rapidly pipetting the medium, add the DMSO stock solution drop-by-drop. This rapid mixing helps disperse the compound before it aggregates and precipitates.
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Intermediate Dilution: Instead of a single large dilution, perform a serial dilution. First, create an intermediate dilution of your stock in a mixture of the solvent and your aqueous buffer (e.g., 1:10 dilution in media). Then, use this intermediate solution for your final dilution.
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Reduce Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your experiment, ideally below 0.5%, as higher concentrations can be toxic to cells. A final concentration of 0.1% is generally considered safe for most cell lines.
-
Use of Pluronic F-68: For particularly challenging compounds, adding a small amount of a non-ionic surfactant like Pluronic F-68 to the final aqueous medium can help maintain solubility.
Q6: I am observing high variability in my results. Could this be related to this compound solubility?
A6: Yes, poor solubility can lead to inconsistent and unreliable experimental results. Undissolved compound can lead to an inaccurate effective concentration in your assay. Ensure complete dissolution of your stock solution and visually inspect for any precipitation in your working solutions before each experiment.
Data and Protocols
Solubility Data
| Solvent | Concentration | Method | Reference |
| DMSO | 46.67 mg/mL (56.99 mM) | Requires sonication | [1] |
| DMSO/Corn oil | 2.5 mg/mL | For in vivo use | [1] |
Experimental Protocol: Preparation of this compound for In Vitro Cell-Based Assays
-
Prepare a 10 mM Stock Solution in DMSO:
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Calculate the required mass of this compound for your desired volume (Molecular Weight: 818.96 g/mol ).
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Add the calculated volume of high-quality, anhydrous DMSO.
-
Vortex and sonicate until the compound is fully dissolved.
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Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Stored at -80°C, the stock solution is stable for up to 6 months; at -20°C, it is stable for up to 1 month.[1]
-
-
Prepare Working Solutions:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions in your final cell culture medium to achieve the desired experimental concentrations.
-
Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control, and is non-toxic to your cells.
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Visual Guides
Caption: Mechanism of action for this compound as a PROTAC degrader.
Caption: Inhibition of the JAK-STAT pathway by this compound.
Caption: General experimental workflow for in vitro studies with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Development of Potent and Selective Janus Kinase 2/3 Directing PG–PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
How to minimize SJ10542 toxicity in cell lines
Welcome to the technical support center for SJ10542, a potent and selective JAK2/3 PROTAC degrader. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot potential issues related to cellular toxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC) that selectively induces the degradation of Janus Kinase 2 (JAK2) and Janus Kinase 3 (JAK3).[1][2] It functions by forming a ternary complex between the target protein (JAK2/3) and the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of JAK2/3.[1] This disrupts the downstream JAK-STAT signaling pathway, which is often aberrantly activated in certain hematological malignancies and autoimmune diseases.[1]
Q2: In which cell lines is this compound expected to be effective?
A2: this compound has demonstrated potent activity in preclinical models of acute lymphoblastic leukemia (ALL), particularly those with CRLF2 rearrangements and JAK2 fusions.[1] Efficacy has been observed in cell lines such as MHH-CALL-4 and KOPN49, as well as in patient-derived xenograft (PDX) models like SJBALL020589.[1]
Q3: What are the known off-target effects of this compound?
A3: Like some other PROTACs that utilize a thalidomide-derived E3 ligase ligand, this compound can induce the degradation of the neosubstrate GSPT1. However, this compound was specifically designed to have high selectivity for JAK2/3 over GSPT1, showing reduced GSPT1 degradation compared to earlier generation IMiD-based PROTACs.[1]
Q4: How should I store and handle this compound?
A4: For long-term storage, this compound should be stored as a solid at -20°C for up to one year. For stock solutions, it is recommended to dissolve the compound in a suitable solvent like DMSO and store in aliquots at -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Minimizing Cytotoxicity
This guide addresses common issues related to unexpected or excessive cytotoxicity when using this compound in cell culture experiments.
Problem 1: High levels of cell death observed even at low concentrations of this compound.
-
Possible Cause: The cell line being used is highly sensitive to the inhibition of the JAK-STAT pathway or may be particularly susceptible to off-target effects.
-
Troubleshooting Steps:
-
Confirm On-Target Toxicity: Ensure that the observed cytotoxicity is due to the degradation of JAK2/3. This can be done by performing a Western blot to confirm the degradation of the target proteins at the concentrations causing cell death.
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Titrate Serum Concentration: The protein-binding capacity of serum can affect the free concentration of the compound. Try varying the serum concentration (e.g., 5%, 10%, 15% FBS) in your culture medium to see if it mitigates the toxicity.
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Reduce Incubation Time: Shorter incubation times may be sufficient to achieve significant degradation of JAK2/3 without causing widespread cell death. Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to determine the optimal incubation period.
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Optimize Cell Density: Cell density can influence the cellular response to a compound. Test a range of seeding densities to find the optimal condition that minimizes toxicity while maintaining experimental consistency.
-
Problem 2: Inconsistent results and variable cytotoxicity between experiments.
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Possible Cause: Inconsistent compound preparation, cell passage number, or experimental setup.
-
Troubleshooting Steps:
-
Freshly Prepare Working Solutions: Always prepare fresh working dilutions of this compound from a frozen stock for each experiment to ensure consistent potency.
-
Standardize Cell Culture Conditions: Use cells within a consistent and low passage number range. Ensure that the confluency at the time of treatment is consistent across experiments.
-
Control for Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all conditions, including the vehicle control, and is at a non-toxic level for your cell line (typically <0.1%).
-
Problem 3: The dose-response curve for degradation does not correlate with the cytotoxicity curve (the "Hook Effect").
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Possible Cause: At high concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase, which inhibits the formation of the productive ternary complex required for degradation. This is known as the "hook effect."
-
Troubleshooting Steps:
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Expand the Concentration Range: Test a wider range of this compound concentrations, including lower concentrations, to fully characterize the dose-response curve. A typical range could be from 1 pM to 10 µM.
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Identify the Optimal Concentration: The optimal concentration for degradation will be at the peak of the bell-shaped curve. For subsequent experiments, use concentrations at or below this optimal concentration to avoid the hook effect.
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Quantitative Data Summary
The following tables summarize the available quantitative data for the efficacy of this compound in various cell lines. Note that direct cytotoxicity IC50 values are not extensively published; the provided IC50 values relate to anti-proliferative effects, which can be a consequence of cytotoxicity.
Table 1: Degradation Potency (DC50) of this compound
| Cell Line/Model | Target | DC50 (nM) | Incubation Time (hours) |
| MHH-CALL-4 | JAK2 | 24 | 24 |
| KOPN49 | JAK2 | 74 | 24 |
| PDX SJBALL020589 | JAK2 | 14 | Not Specified |
| PDX SJBALL020589 | JAK3 | 11 | Not Specified |
Table 2: Anti-proliferative Activity (IC50) of this compound
| Cell Line/Model | IC50 (nM) | Incubation Time (hours) |
| PDX Models (various) | <120 | Not Specified |
| PDX SJBALL020589 | 24 | Not Specified |
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol provides a method for determining the cytotoxic effects of this compound on cell viability.
-
Materials:
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Cells of interest
-
Complete cell culture medium
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This compound
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DMSO (vehicle control)
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96-well cell culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
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Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle-only control.
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Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
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Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
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After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until a purple precipitate is visible.
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Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
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Read the absorbance at 570 nm using a microplate reader.
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Calculate cell viability as a percentage of the vehicle-treated control cells.
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2. Apoptosis Detection using Caspase-3/7 Activity Assay
This protocol measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
-
Materials:
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Cells of interest
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Complete cell culture medium
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This compound
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DMSO (vehicle control)
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96-well white-walled, clear-bottom plates
-
Caspase-Glo® 3/7 Assay Reagent (or equivalent)
-
Luminometer
-
-
Procedure:
-
Seed cells in a 96-well white-walled plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control as described in the MTT assay protocol.
-
After the desired incubation period, equilibrate the plate to room temperature.
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Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
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Measure the luminescence of each well using a luminometer.
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Normalize the luminescence signal to the number of cells if necessary (e.g., by running a parallel viability assay).
-
Visualizations
Caption: Mechanism of action of this compound in the JAK-STAT signaling pathway.
Caption: General workflow for assessing this compound cytotoxicity in cell lines.
Caption: Troubleshooting logic for addressing high this compound cytotoxicity.
References
Technical Support Center: Overcoming Resistance to SJ10542 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the JAK2/3 PROTAC degrader SJ10542 in their cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective proteolysis-targeting chimera (PROTAC) that functions as a degrader of Janus kinase 2 (JAK2) and Janus kinase 3 (JAK3).[1][2][3] It is a heterobifunctional molecule composed of a ligand that binds to JAK2/3 and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[4][5][6] This proximity induces the ubiquitination of JAK2/3, marking them for degradation by the proteasome.[7] By degrading these kinases, this compound aims to block the aberrant JAK-STAT signaling pathway, which is a driver in various hematological malignancies and autoimmune diseases.[4][5][8]
Q2: My cancer cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
Resistance to this compound, and other CRBN-recruiting PROTACs, can arise through several mechanisms:
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Alterations in the E3 Ligase Complex:
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CRBN Mutations or Downregulation: Mutations in the CRBN gene can prevent this compound from binding to the CRBN protein or disrupt the formation of a functional E3 ligase complex.[5][6] Downregulation or deletion of CRBN can also lead to resistance.[4][9]
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Mutations in other E3 Ligase Components: While less common for CRBN-based PROTACs, mutations in other components of the Cullin-RING ligase (CRL) complex could impair its function.[1]
-
-
Target Protein Alterations:
-
JAK2/3 Mutations: Although not yet specifically reported for this compound, mutations in the JAK2 or JAK3 genes could potentially alter the binding site of the PROTAC, preventing its recognition. For traditional JAK inhibitors, secondary mutations in the kinase domain are a known resistance mechanism.[10][11][12][13]
-
-
Activation of Compensatory Signaling Pathways:
-
JAK-STAT Pathway Reactivation: Cancer cells can compensate for the degradation of JAK2 by increasing signaling through other JAK family members like JAK1 and TYK2, leading to persistent STAT activation.[8][10][13] This phenomenon is sometimes referred to as "JAK redundancy."[8]
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Upregulation of Parallel Pathways: Activation of other survival pathways, such as the MEK/ERK and PI3K/AKT pathways, can bypass the effects of JAK2/3 degradation.[9][14][15][16]
-
-
Reduced Intracellular Drug Concentration:
-
Increased Drug Efflux: Overexpression of multidrug resistance transporters, such as P-glycoprotein (P-gp), could potentially pump this compound out of the cell, reducing its effective concentration.[6]
-
Troubleshooting Guides
Issue 1: Decreased or No Degradation of JAK2/3 Observed
If you observe a lack of JAK2/3 degradation upon treatment with this compound, consider the following troubleshooting steps.
Potential Cause & Troubleshooting Step
-
Suboptimal Drug Concentration or Treatment Duration:
-
Experiment: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line.
-
-
Alterations in the CRBN E3 Ligase Complex:
-
Experiment 1: Assess CRBN Expression. Quantify CRBN protein levels by Western Blot and mRNA levels by RT-qPCR.
-
Experiment 2: Sequence the CRBN gene. Perform Sanger or next-generation sequencing to identify potential mutations in the CRBN gene.
-
-
Mutations in JAK2/3:
-
Experiment: Sequence JAK2 and JAK3 genes. Identify potential mutations that could interfere with this compound binding.
-
-
Western Blot for Protein Degradation:
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Seed cells and allow them to adhere overnight.
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Treat cells with a range of this compound concentrations for various time points.
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Lyse cells and quantify protein concentration using a BCA assay.
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Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
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Probe with primary antibodies against JAK2, JAK3, and a loading control (e.g., GAPDH, β-actin).
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Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.
-
-
RT-qPCR for Gene Expression:
-
Treat cells with this compound as required.
-
Isolate total RNA using a suitable kit.
-
Synthesize cDNA using a reverse transcription kit.
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Perform quantitative PCR using primers specific for CRBN and a housekeeping gene (e.g., GAPDH).
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Analyze the relative expression of CRBN using the ΔΔCt method.
-
-
Gene Sequencing:
-
Isolate genomic DNA from both sensitive and resistant cell populations.
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Amplify the coding regions of CRBN, JAK2, and JAK3 using PCR.
-
Purify the PCR products and send for Sanger sequencing.
-
Alternatively, for a more comprehensive analysis, perform whole-exome sequencing.
-
Issue 2: JAK2/3 are Degraded, but Cells Remain Viable
If you confirm JAK2/3 degradation but the cancer cells continue to proliferate, this suggests the activation of compensatory signaling pathways.
Potential Cause & Troubleshooting Step
-
Reactivation of the JAK-STAT Pathway:
-
Experiment: Assess STAT phosphorylation. Measure the levels of phosphorylated STAT3 (p-STAT3) and STAT5 (p-STAT5) by Western Blot or flow cytometry.
-
-
Upregulation of Compensatory Pathways (MEK/ERK, PI3K/AKT):
-
Experiment: Assess activation of parallel pathways. Measure the levels of phosphorylated ERK (p-ERK) and AKT (p-AKT) by Western Blot.
-
-
Potential Therapeutic Strategy:
-
Experiment: Combination therapy. Treat cells with this compound in combination with inhibitors of the suspected compensatory pathway (e.g., a MEK inhibitor like trametinib or a PI3K inhibitor like buparlisib).
-
-
Western Blot for Phosphorylated Proteins:
-
Treat cells with this compound.
-
Prepare cell lysates as described previously.
-
Perform Western blotting using primary antibodies specific for p-STAT3, p-STAT5, p-ERK, p-AKT, and their total protein counterparts.
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Analyze the ratio of phosphorylated to total protein to determine pathway activation.
-
-
Cell Viability Assay for Combination Therapy:
-
Seed cells in 96-well plates.
-
Treat with this compound alone, a second inhibitor alone, and the combination of both at various concentrations.
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After a set incubation period (e.g., 72 hours), assess cell viability using an MTT or CellTiter-Glo assay.
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Analyze the data for synergistic effects using software such as CompuSyn.
-
Data Presentation
Table 1: Efficacy of this compound in Different Cell Lines
| Cell Line | Cancer Type | Target | DC50 (nM) | Reference |
|---|---|---|---|---|
| MHH-CALL-4 | Acute Lymphoblastic Leukemia | JAK2 | 24 | [1][2] |
| PDX lSJBALL020589 | Acute Lymphoblastic Leukemia | JAK2 | 14 | [1][2] |
| PDX lSJBALL020589 | Acute Lymphoblastic Leukemia | JAK3 | 11 |[1][2] |
Table 2: Troubleshooting Guide Summary
| Issue | Potential Cause | Key Diagnostic Experiment | Potential Solution |
|---|---|---|---|
| No JAK2/3 Degradation | Alterations in CRBN | CRBN sequencing and expression analysis | Use a PROTAC with a different E3 ligase recruiter (e.g., VHL) |
| No JAK2/3 Degradation | Mutations in JAK2/3 | JAK2/JAK3 sequencing | Develop a new PROTAC that binds to the mutated target |
| Cells Viable Despite Degradation | Compensatory Pathway Activation | Western blot for p-STAT, p-ERK, p-AKT | Combination therapy with inhibitors of the activated pathway |
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. Functional E3 ligase hotspots and resistance mechanisms to small-molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of Potent and Selective Janus Kinase 2/3 Directing PG-PROTACs. | BioGRID [thebiogrid.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Development of Potent and Selective Janus Kinase 2/3 Directing PG–PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Mechanisms of Resistance to JAK Inhibitors in Lymphoid Leukemias: A Scoping Review of Evidence from Preclinical Models and Case Reports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Molecular Pathways: Molecular Basis for Sensitivity and Resistance to JAK Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting compensatory MEK/ERK activation increases JAK inhibitor efficacy in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting compensatory MEK/ERK activation increases JAK inhibitor efficacy in myeloproliferative neoplasms. [vivo.weill.cornell.edu]
- 16. Malignant JAK-signaling: at the interface of inflammation and malignant transformation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SJ10542 Experimental Outcomes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental outcomes using SJ10542. The information is tailored for researchers, scientists, and drug development professionals working with this potent and selective JAK2/3 PROTAC degrader.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC) that selectively induces the degradation of Janus Kinase 2 (JAK2) and Janus Kinase 3 (JAK3).[1][2][3] It functions by simultaneously binding to JAK2/3 and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of the target kinases.[4][5] This disrupts the JAK-STAT signaling pathway, which is often aberrantly activated in hematological malignancies and autoimmune diseases.[4][6][7]
Q2: What are the primary applications of this compound?
A2: this compound is intended for research use only.[2][3] It is primarily used to study the roles of JAK2 and JAK3 in various biological processes and diseases, particularly in preclinical models of hematological malignancies (like Acute Lymphoblastic Leukemia) and autoimmune disorders where the JAK-STAT pathway is implicated.[1][4]
Q3: How should I store and handle this compound?
A3: Proper storage and handling are critical for maintaining the compound's activity. For long-term storage (months to years), it is recommended to store this compound at -20°C.[3] For short-term storage (days to weeks), 0-4°C is acceptable.[3] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to 6 months or -20°C for up to 1 month.[1] When preparing for in vivo experiments, it is best to use freshly prepared working solutions on the same day.[1]
Q4: Is this compound selective for JAK2/3? Are there known off-targets?
A4: this compound has demonstrated high selectivity for JAK2 and JAK3 over other members of the JAK family.[4] While many PROTACs that utilize CRBN ligands can cause degradation of the neosubstrate GSPT1, this compound was designed using a phenyl glutarimide ligand to minimize this effect, showing significantly less GSPT1 degradation compared to thalidomide-based PROTACs.[4]
Troubleshooting Guide
Issue 1: High Variability in JAK2/3 Degradation Between Experiments
Possible Cause 1: Inconsistent Compound Preparation this compound's solubility and stability in solution can impact its efficacy. Precipitation or degradation of the compound will lead to inconsistent results.
-
Solution:
-
Always ensure complete dissolution of the compound when making stock solutions. Sonication may be used to aid dissolution.[1]
-
Prepare fresh working dilutions for each experiment from a frozen stock solution.
-
Avoid multiple freeze-thaw cycles of the stock solution by preparing single-use aliquots.[1]
-
Visually inspect solutions for any precipitation before adding to cells or animals.
-
Possible Cause 2: Cell Line-Specific Differences The efficacy of this compound can be "variably effective" in different cell lines.[4] This can be due to varying endogenous levels of JAK2, JAK3, or components of the ubiquitin-proteasome system, such as the E3 ligase CRBN.
-
Solution:
-
Characterize your cell line: Before starting, perform baseline western blots to confirm the expression levels of JAK2, JAK3, and CRBN in your chosen cell line(s).
-
Titrate concentrations: Perform a dose-response experiment for each new cell line to determine the optimal concentration for JAK2/3 degradation.
-
Issue 2: Incomplete or Slow JAK2/3 Degradation
Possible Cause: Suboptimal Treatment Duration The kinetics of PROTAC-mediated degradation can vary. Maximum degradation of JAK2 with this compound has been observed to occur within 16 hours at a 100 nM concentration.[4]
-
Solution:
-
Perform a time-course experiment to determine the optimal degradation window in your specific experimental system. A recommended time course could be 4, 8, 16, 24, and 32 hours.
-
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| JAK2 DC₅₀ | MHH-CALL-4 | 24 nM | [1][4] |
| JAK2 DC₅₀ | SJBALL020589 (PDX) | 14 nM | [1] |
| JAK3 DC₅₀ | SJBALL020589 (PDX) | 11 nM | [1] |
| IC₅₀ | SJBALL020589 (PDX) | 24 nM | [4] |
| Time to Dₘₐₓ (JAK2) | MHH-CALL-4 (at 100 nM) | ~16 hours | [4] |
DC₅₀: Half-maximal degradation concentration. IC₅₀: Half-maximal inhibitory concentration.
Experimental Protocols & Visualizations
Protocol 1: In Vitro JAK2/3 Degradation Assay
-
Cell Plating: Seed cells at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this, create serial dilutions to achieve the desired final concentrations.
-
Treatment: Add the diluted this compound or vehicle control (DMSO) to the cell culture medium. Ensure the final DMSO concentration is consistent across all conditions and typically ≤ 0.1%.
-
Incubation: Incubate the cells for the desired duration (e.g., 16-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting: Normalize protein amounts, separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against JAK2, JAK3, and a loading control (e.g., GAPDH, β-actin).
-
Analysis: Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control.
Diagrams
Caption: Mechanism of action for this compound-mediated protein degradation.
Caption: Troubleshooting workflow for this compound experimental variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. medkoo.com [medkoo.com]
- 4. Development of Potent and Selective Janus Kinase 2/3 Directing PG–PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Potent and Selective Janus Kinase 2/3 Directing PG-PROTACs. | BioGRID [thebiogrid.org]
- 6. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 7. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating SJ10542-Induced JAK2 Degradation: A Comparative Guide
For researchers in drug discovery and development, targeted protein degradation has emerged as a powerful modality to address diseases driven by aberrant protein function. One such target is Janus kinase 2 (JAK2), a key component of the JAK-STAT signaling pathway, which is often dysregulated in myeloproliferative neoplasms and autoimmune diseases. SJ10542 is a potent and selective Proteolysis-Targeting Chimera (PROTAC) designed to induce the degradation of JAK2. This guide provides a comparative analysis of this compound with other JAK2-targeting agents, supported by experimental data and detailed protocols to validate its efficacy.
Comparative Performance of JAK2-Targeting Agents
The efficacy of this compound in inducing JAK2 degradation is best understood in comparison to other JAK2-targeting PROTACs and conventional small molecule inhibitors. The following tables summarize key quantitative data from published studies.
| Compound | Mechanism of Action | Cell Line | DC50 (nM) * | Dmax (%) | IC50 (nM) ** | Reference |
| This compound | JAK2/3 PROTAC (CRBN-mediated) | MHH-CALL-4 | 24 | 82 | - | [1] |
| PDX SJBALL020589 | 14 | - | 24 | [1][2] | ||
| SJ1008030 | JAK2 PROTAC (CRBN-mediated) | MHH-CALL-4 | - | - | 5.4 | [3][4][5] |
| Xenograft | 32 | - | - | [6] | ||
| Compound 10i | JAK2 PROTAC | SET-2 (JAK2 V617F) | 27.35 | >90 at 5 µM | - | [7] |
| JAPT | JAK1/2 PROTAC | - | - | - | - | [8][9] |
| Ruxolitinib | JAK1/2 Inhibitor | - | - | - | 2.8 (JAK2) | [10][11][12] |
| Baricitinib | JAK1/2 Inhibitor | - | - | - | - | [13][14][15] |
*DC50: The concentration of a compound required to induce 50% degradation of the target protein. **IC50: The concentration of a compound required to inhibit a biological process by 50%.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the process of validation, the following diagrams are provided.
Caption: Mechanism of this compound-induced JAK2 degradation via the ubiquitin-proteasome system.
Caption: Experimental workflow for validating this compound-induced JAK2 degradation and its downstream effects.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following are standard protocols for key assays used to validate JAK2 degradation.
Western Blot for JAK2 and Phospho-STAT3 (pSTAT3)
This protocol is used to quantify the levels of total JAK2 and phosphorylated STAT3, a downstream effector of JAK2 signaling.
a. Cell Lysis and Protein Quantification:
-
Culture cells to the desired confluency and treat with various concentrations of this compound or a vehicle control for the specified duration (e.g., 24 hours).
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
b. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration for all samples and prepare them with Laemmli sample buffer.
-
Denature the samples by heating.
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
c. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against JAK2, pSTAT3 (Tyr705), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Cell Viability Assay
This assay measures the effect of JAK2 degradation on cell proliferation and survival.
a. Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow the cells to adhere overnight.
-
Treat the cells with a serial dilution of this compound, a positive control (e.g., a known cytotoxic agent), and a vehicle control.
b. Viability Measurement (e.g., using MTT or CellTiter-Glo):
-
After the desired incubation period (e.g., 72 hours), add the viability reagent to each well.
-
Incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of viable cells relative to the vehicle-treated control and determine the IC50 value.
Ubiquitination Assay
This assay confirms that JAK2 degradation is mediated by the ubiquitin-proteasome system.
a. Immunoprecipitation:
-
Treat cells with this compound and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of polyubiquitinated proteins.
-
Lyse the cells as described in the Western blot protocol.
-
Incubate the cell lysates with an anti-JAK2 antibody overnight at 4°C to form an antibody-protein complex.
-
Add protein A/G agarose beads to pull down the immune complexes.
-
Wash the beads to remove non-specific binding.
b. Immunoblotting for Ubiquitin:
-
Elute the immunoprecipitated proteins from the beads.
-
Perform SDS-PAGE and Western blotting as described above.
-
Probe the membrane with an anti-ubiquitin antibody to detect polyubiquitinated JAK2.
By following these protocols and comparing the results with the provided data, researchers can effectively validate the this compound-induced degradation of JAK2 and assess its potential as a therapeutic agent.
References
- 1. Development of Potent and Selective Janus Kinase 2/3 Directing PG–PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. Discovery of a Proteolysis-Targeting Chimera Degrader of JAK2 as a Potential Therapeutic Agent for JAK2-Mediated Myeloproliferative Neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jak1-jak2-degraders-based-on-protac-for-topical-treatment-of-atopic-dermatitis - Ask this paper | Bohrium [bohrium.com]
- 10. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The potential of JAK/STAT pathway inhibition by ruxolitinib in the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Baricitinib, a JAK-STAT Inhibitor, Reduces the Cellular Toxicity of the Farnesyltransferase Inhibitor Lonafarnib in Progeria Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Baricitinib therapy response in rheumatoid arthritis patients associates to STAT1 phosphorylation in monocytes - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis of SJ10542: A Novel JAK2/3 PROTAC Degrader Versus Traditional JAK Inhibitors
In the landscape of targeted therapies for autoimmune diseases and hematological malignancies, the Janus kinase (JAK) family of enzymes represents a pivotal control point in cytokine signaling. While traditional small-molecule inhibitors have demonstrated significant clinical efficacy, novel therapeutic modalities are emerging. This guide provides a comparative analysis of SJ10542, a potent and selective JAK2/3 Proteolysis Targeting Chimera (PROTAC) degrader, against established JAK inhibitors such as Tofacitinib, Ruxolitinib, Baricitinib, and Upadacitinib.
Unlike traditional inhibitors that function by blocking the kinase activity of JAK proteins, this compound operates through a distinct mechanism of action. As a PROTAC, this compound induces the selective degradation of JAK2 and JAK3 proteins by hijacking the body's own ubiquitin-proteasome system. This guide will delve into the comparative efficacy of these different approaches, presenting key experimental data, detailed methodologies, and visual representations of the underlying biological pathways and experimental workflows.
Data Presentation: Quantitative Comparison of Efficacy
The efficacy of this compound is quantified by its Degradation Concentration 50 (DC50), which represents the concentration of the compound required to degrade 50% of the target protein. This is fundamentally different from the Half-maximal Inhibitory Concentration (IC50) used to measure the potency of traditional JAK inhibitors. The following table summarizes the comparative efficacy of this compound and other leading JAK inhibitors, highlighting their respective potencies and selectivities across the JAK family.
| Compound | Type | Target(s) | DC50 (nM) | IC50 (nM) |
| JAK1 | JAK2 | JAK3 | ||
| This compound | PROTAC Degrader | JAK2/3 | N/A | 14[1][2] |
| Tofacitinib | Inhibitor | Pan-JAK | 112[3][4] | 20[3][4] |
| Ruxolitinib | Inhibitor | JAK1/2 | 3.3[3] | 2.8[3][5] |
| Baricitinib | Inhibitor | JAK1/2 | 5.9[6][7] | 5.7[6][7] |
| Upadacitinib | Inhibitor | JAK1 | 43[8] | 120[8] |
N/A: Not Applicable. Data presented as DC50 for this compound and IC50 for inhibitors. Lower values indicate higher potency.
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental approaches discussed, the following diagrams have been generated using the Graphviz (DOT language).
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this comparison guide.
This protocol outlines a method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific JAK kinase in a cell-free system.
-
Reagents and Materials:
-
Recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme.
-
ATP.
-
Peptide substrate (e.g., IRS1 peptide).
-
Test compound (JAK inhibitor) at various concentrations.
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
384-well assay plates.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the diluted compound to the assay plate.
-
Add the JAK enzyme and peptide substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent to measure the amount of ADP produced, which is proportional to the kinase activity.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
This protocol describes a method to determine the half-maximal degradation concentration (DC50) of a PROTAC degrader in a cellular context.
-
Reagents and Materials:
-
Human cell line expressing the target proteins (e.g., MHH-CALL-4 cells for JAK2/3).[1]
-
Cell culture medium and supplements.
-
This compound at various concentrations.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies against JAK2, JAK3, and a loading control (e.g., β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Protein electrophoresis and Western blotting equipment.
-
-
Procedure:
-
Seed the cells in culture plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified duration (e.g., 24 hours).[1]
-
Wash the cells with PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Add the chemiluminescent substrate and capture the image using a digital imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[9]
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the DC50 value.[9]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of Potent and Selective Janus Kinase 2/3 Directing PG–PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ruxolitinib for the Treatment of Essential Thrombocythemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Baricitinib: From Rheumatoid Arthritis to COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Clinical Dose and Translational Science of the JAK1 Inhibitor Upadacitinib [synapse.patsnap.com]
- 9. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to SJ10542 and Other PROTAC Degraders Targeting JAK2
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the JAK2 PROTAC (Proteolysis Targeting Chimera) degrader, SJ10542, with other emerging PROTACs targeting the Janus kinase 2 (JAK2). By presenting key experimental data, detailed methodologies, and visual representations of relevant pathways, this document aims to facilitate informed decisions in the selection and development of next-generation JAK2-targeted therapies.
Introduction to JAK2 PROTACs
The Janus kinase (JAK) family of non-receptor tyrosine kinases, particularly JAK2, plays a pivotal role in the JAK/STAT signaling pathway, which is crucial for cell growth, differentiation, and immune responses.[1] Dysregulation of this pathway is implicated in various myeloproliferative neoplasms (MPNs) and autoimmune diseases.[2] While small molecule inhibitors of JAK2 have shown clinical efficacy, they often face challenges such as acquired resistance and dose-limiting toxicities.
PROTACs offer a novel therapeutic modality by hijacking the cell's ubiquitin-proteasome system to induce the degradation of a target protein. A PROTAC molecule consists of a ligand that binds to the target protein (e.g., JAK2), a linker, and a ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon or VHL). This ternary complex formation leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.
This guide focuses on this compound, a potent and selective JAK2/3 degrader, and compares its performance with other published JAK2 PROTACs based on available experimental data.[2]
Performance Data of JAK2 PROTAC Degraders
The following tables summarize the in vitro performance of this compound and other notable JAK2 PROTAC degraders. Direct comparison should be made with caution due to variations in experimental conditions and cell lines used across different studies.
| Degrader | Cell Line | DC50 (nM) | Dmax (%) | Selectivity | E3 Ligase Recruited | Reference |
| This compound | MHH-CALL-4 | 24 | 82 | Selective for JAK2/3 over JAK1 and TYK2. Spares GSPT1. | Cereblon (CRBN) | [2] |
| KOPN49 | 74 | >50 | Selective for JAK2 over JAK1 and TYK2. | Cereblon (CRBN) | [2] | |
| SJ1008030 | MHH-CALL-4 | Not Reported | Near-complete degradation | Selective for JAK2 with weak effects on JAK1 and JAK3. Spares GSPT1. | Cereblon (CRBN) | [3] |
| Compound 10i | SET-2 (JAK2 V617F) | 27.35 | 91.32 (at 5 µM) | Not explicitly stated | Not explicitly stated | [4] |
*DC50: Concentration required for 50% maximal degradation. Dmax: Maximum percentage of degradation.
| Degrader | Cell Line | IC50 / EC50 (nM) * | Assay Type | Reference |
| This compound | MHH-CALL-4 | Considerably higher than parent inhibitors | Cytotoxicity | [2] |
| PDX Models | <120 | Cytotoxicity | [2] | |
| SJ1008030 | MHH-CALL-4 | 5.4 | Cell Growth Inhibition | [3] |
*IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these degraders, the following diagrams illustrate the JAK/STAT signaling pathway, the general workflow of a PROTAC experiment, and the mechanism of PROTAC-mediated degradation.
Caption: Mechanism of PROTAC-mediated degradation of JAK2.
Caption: Simplified JAK/STAT signaling pathway.
Caption: General experimental workflow for evaluating JAK2 PROTACs.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are generalized protocols for key assays used in the characterization of JAK2 PROTACs.
Cell Culture and PROTAC Treatment (MHH-CALL-4)
-
Cell Culture: MHH-CALL-4 cells are cultured in RPMI-1640 medium supplemented with 20% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in appropriate multi-well plates at a density of 0.5-1.0 x 10^5 cells/mL.
-
PROTAC Preparation: A stock solution of the PROTAC degrader (e.g., this compound) is prepared in DMSO. Serial dilutions are then made in the culture medium to achieve the desired final concentrations.
-
Treatment: The prepared PROTAC dilutions are added to the cells. A DMSO-only control is included in parallel. The cells are then incubated for the desired time period (e.g., 24 hours).
Western Blot for JAK2 Degradation
-
Cell Lysis: Following treatment, cells are harvested and washed with ice-cold PBS. Cell pellets are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with a primary antibody against JAK2 overnight at 4°C. A primary antibody against a loading control (e.g., β-actin or GAPDH) is also used.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The intensity of the protein bands is quantified using densitometry software. The level of JAK2 is normalized to the loading control and expressed as a percentage of the DMSO-treated control.
Cytotoxicity (MTT) Assay
-
Cell Treatment: Cells are seeded in a 96-well plate and treated with various concentrations of the PROTAC degrader for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well (typically 10% of the culture volume) and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The culture medium is removed, and DMSO or a solubilization buffer is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the DMSO-treated control. The IC50 value is determined by plotting cell viability against the logarithm of the PROTAC concentration.
Ubiquitination Assay
-
Cell Treatment and Lysis: Cells are treated with the PROTAC degrader and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins. Cells are then lysed under denaturing conditions to inhibit deubiquitinating enzymes.
-
Immunoprecipitation: The cell lysate is incubated with an antibody specific for JAK2 to immunoprecipitate the target protein.
-
Western Blot: The immunoprecipitated samples are then subjected to Western blotting as described above, using a primary antibody that recognizes ubiquitin to detect polyubiquitinated JAK2.
Conclusion
This compound has demonstrated potent and selective degradation of JAK2 in various preclinical models.[2] Its ability to spare GSPT1, a common off-target of CRBN-based PROTACs, suggests a favorable selectivity profile.[2] When compared to other emerging JAK2 PROTACs like SJ1008030 and "compound 10i," this compound shows comparable or superior degradation potency in the cell lines tested.[2][3][4] However, it is important to note that the choice of the optimal degrader will depend on the specific biological context, including the genetic background of the target cells. The detailed protocols and comparative data presented in this guide are intended to provide a valuable resource for researchers working to advance the field of targeted protein degradation for JAK2-driven diseases. Further head-to-head studies under standardized conditions will be crucial for a definitive comparative assessment.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of Potent and Selective Janus Kinase 2/3 Directing PG–PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of a Proteolysis-Targeting Chimera Degrader of JAK2 as a Potential Therapeutic Agent for JAK2-Mediated Myeloproliferative Neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
Western Blot Validation of SJ10542 Target Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SJ10542, a novel PROTAC degrader, with alternative therapies targeting the JAK-STAT signaling pathway. We present supporting experimental data, detailed protocols for Western blot validation of this compound's target engagement, and visualizations to clarify experimental workflows and signaling pathways.
Comparative Analysis of this compound and Alternative Compounds
This compound is a potent and selective degrader of Janus kinase 2 (JAK2) and Janus kinase 3 (JAK3).[1][2] As a Proteolysis Targeting Chimera (PROTAC), it functions by inducing the ubiquitination and subsequent proteasomal degradation of its target proteins.[2][3] This mechanism of action distinguishes it from traditional small molecule inhibitors that only block the kinase activity of their targets. The primary therapeutic area for this compound is in hematological malignancies, such as Acute Lymphoblastic Leukemia (ALL), where the JAK-STAT pathway is often hyperactivated.[2]
Below is a quantitative comparison of this compound with other relevant JAK inhibitors and PROTACs.
| Compound | Target(s) | Mechanism of Action | Potency (DC50/IC50) | E3 Ligase Recruited |
| This compound | JAK2, JAK3 | PROTAC Degrader | JAK2: 14 nM (DC50), JAK3: 11 nM (DC50) [1][4] | Cereblon (CRBN) [2][3] |
| Ruxolitinib | JAK1, JAK2 | Kinase Inhibitor | JAK1: 3.3 nM (IC50), JAK2: 2.8 nM (IC50)[5][6][7] | N/A |
| Baricitinib | JAK1, JAK2 | Kinase Inhibitor | JAK1: 5.9 nM (IC50), JAK2: 5.7 nM (IC50)[3][4][8] | N/A |
| Fedratinib | JAK2 | Kinase Inhibitor | JAK2: 3 nM (IC50)[2][9][10] | N/A |
| Tofacitinib | JAK1, JAK2, JAK3 | Kinase Inhibitor | JAK1: 112 nM, JAK2: 20 nM, JAK3: 1 nM (IC50)[11] | N/A |
| dBET6 | BET bromodomains | PROTAC Degrader | BRD4: 6 nM (DC50) | Cereblon (CRBN) |
| ARV-825 | BRD4 | PROTAC Degrader | <1 nM (DC50)[1][12][13] | Cereblon (CRBN)[1] |
Experimental Protocol: Western Blot for this compound Target Engagement
This protocol details the methodology for validating the degradation of JAK2 and JAK3 in a cellular context following treatment with this compound.
1. Cell Culture and Treatment:
-
Cell Line: MHH-CALL-4 (human acute lymphoblastic leukemia cell line) is a suitable model.[1]
-
Culture Conditions: Culture cells in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: Seed cells at a density of 1 x 10^6 cells/mL. Treat cells with increasing concentrations of this compound (e.g., 1, 10, 100, 1000, and 9000 nM) for 24 hours.[1] A vehicle control (DMSO) should be included.
2. Cell Lysis:
-
Harvest cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse cell pellets in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extracts.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the protein samples on a 4-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against JAK2, JAK3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
5. Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the protein levels of JAK2 and JAK3 to the loading control.
Visualizing the JAK-STAT Signaling Pathway and Experimental Workflow
To further clarify the underlying biology and experimental procedures, the following diagrams are provided.
Caption: The JAK-STAT signaling pathway and the mechanism of this compound-induced JAK degradation.
Caption: Experimental workflow for Western blot validation of this compound target engagement.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. FRACTION: protocol of a phase II study of Fedratinib and Nivolumab combination in patients with myelofibrosis and resistance or suboptimal response to JAK-inhibitor treatment of the German MPN study group (GSG-MPN) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Baricitinib | JAK | Tocris Bioscience [tocris.com]
- 4. Baricitinib | INCB028050 | JAK1 and JAK2 inhibitor | TargetMol [targetmol.com]
- 5. Ruxolitinib for the Treatment of Essential Thrombocythemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase 2 study of the JAK kinase inhibitor ruxolitinib in patients with refractory leukemias, including postmyeloproliferative neoplasm acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Baricitinib: From Rheumatoid Arthritis to COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fedratinib in 2025 and beyond: indications and future applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical Utility of Fedratinib in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
Control Experiments for SJ10542 Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of SJ10542, a potent and selective JAK2/3 PROTAC degrader, with relevant control experiments and alternative therapies. The experimental data is presented to facilitate objective evaluation of its performance. This compound operates by inducing the degradation of Janus kinase 2 (JAK2) and Janus kinase 3 (JAK3), proteins often implicated in hematological malignancies and autoimmune disorders through aberrant JAK-STAT signaling.[1][2][3] This is achieved by co-opting the E3 ubiquitin ligase cereblon (CRBN) to tag JAK2 and JAK3 for proteasomal degradation.[4][5]
Comparative Efficacy and Potency
The following table summarizes the degradation and inhibition concentrations of this compound against its targets and in various cell lines, compared to established JAK inhibitors.
| Compound | Target | Assay Type | Value | Cell Line/System | Reference |
| This compound | JAK2 | DC50 | 14 nM | PDX cells lSJBALL020589 | [6] |
| JAK3 | DC50 | 11 nM | PDX cells lSJBALL020589 | [6] | |
| JAK2-fusion ALL | DC50 | 24 nM | MHH-CALL-4 | [6][7] | |
| Ruxolitinib | JAK1/JAK2 | IC50 | JAK1: ~3.3 nM, JAK2: ~2.8 nM | Cell-free assays | [4][7] |
| Fedratinib | JAK2 | IC50 | 6 nM | Cell-free assays | [2][8] |
| Pacritinib | JAK2 | IC50 | 23 nM | Cell-free assays | [5][9] |
Signaling Pathway and Mechanism of Action
The diagrams below illustrate the JAK-STAT signaling pathway, the mechanism of action of this compound as a PROTAC, and a general experimental workflow for its evaluation.
Caption: The JAK-STAT signaling cascade.
Caption: Mechanism of this compound-induced protein degradation.
Caption: A typical workflow for evaluating this compound.
Experimental Protocols
Western Blot for JAK2/3 Degradation
Objective: To quantify the degradation of JAK2 and JAK3 proteins following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Plate a suitable cell line (e.g., MHH-CALL-4, a human acute lymphoblastic leukemia cell line) at a density of 1x10^6 cells/mL. Treat the cells with varying concentrations of this compound (e.g., 1 nM to 10 µM), a negative control (e.g., an inactive diastereomer of this compound), and a positive control (e.g., Ruxolitinib) for 24 hours.[10]
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against JAK2, JAK3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Cell Viability Assay (MTT/CCK-8)
Objective: To assess the effect of this compound on the proliferation and viability of cancer cells.
Methodology:
-
Cell Seeding: Seed cells (e.g., MHH-CALL-4) in a 96-well plate at a density of 5,000-10,000 cells per well.[11]
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound, control compounds, and alternative inhibitors for 72 hours.[12]
-
Reagent Addition:
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for CCK-8) using a microplate reader.[11][13]
-
Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
Cereblon (CRBN) Binding Assay
Objective: To confirm the binding of this compound to its E3 ligase recruiter, CRBN.
Methodology (Time-Resolved Fluorescence Energy Transfer - TR-FRET):
-
Reagents: Use a commercially available CRBN binding assay kit, which typically includes a GST- or His-tagged CRBN protein, a fluorescently labeled CRBN ligand (e.g., thalidomide-red), and a corresponding anti-tag antibody labeled with a FRET donor (e.g., Europium cryptate).[14]
-
Assay Setup: In a low-volume 384-well plate, add the tagged CRBN protein, the FRET donor-labeled antibody, and the fluorescently labeled CRBN ligand.
-
Competition: Add varying concentrations of this compound or a known CRBN binder (positive control) to the wells.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Measurement: Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence.
-
Analysis: Calculate the TR-FRET ratio and plot it against the compound concentration to determine the IC50 value for CRBN binding.[15]
Control Experiments
To ensure the specificity and on-target effects of this compound, the following control experiments are crucial:
-
Negative Control PROTAC: Synthesize or obtain an inactive diastereomer of this compound. This molecule should have a similar chemical structure but lack the ability to bind to either JAK2/3 or CRBN, thus not inducing degradation.[][17] This control helps to distinguish between targeted degradation and non-specific cytotoxic effects.
-
Parental JAK Inhibitor: Use the parent JAK inhibitor from which the PROTAC was derived as a control. This allows for a direct comparison between inhibition and degradation of the target protein.
-
CRBN Ligand Alone: Treat cells with the CRBN-binding moiety of this compound alone. This helps to assess any biological effects independent of JAK2/3 degradation.
-
GSPT1 Degradation Control: As this compound utilizes a phenyl glutarimide ligand for CRBN recruitment, it is important to assess its selectivity over GSPT1, a known neosubstrate of some CRBN-modulating compounds.[18][19][20] Western blotting for GSPT1 can confirm the selectivity of this compound.[21]
Alternative Therapies for Comparison
For a comprehensive evaluation, this compound's performance should be benchmarked against clinically relevant JAK inhibitors:
-
Ruxolitinib: A potent inhibitor of JAK1 and JAK2, approved for the treatment of myelofibrosis and polycythemia vera.[4][6][7]
-
Fedratinib: A selective JAK2 inhibitor also used for the treatment of myelofibrosis.[1][2][8][22]
-
Pacritinib: A JAK2 and FLT3 inhibitor, particularly for patients with myelofibrosis and thrombocytopenia.[3][5][9]
By conducting these experiments and comparisons, researchers can rigorously validate the efficacy, selectivity, and therapeutic potential of this compound.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Fedratinib - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Pacritinib? [synapse.patsnap.com]
- 4. Ruxolitinib - Wikipedia [en.wikipedia.org]
- 5. va.gov [va.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 12. researchgate.net [researchgate.net]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. revvity.com [revvity.com]
- 15. benchchem.com [benchchem.com]
- 17. bioengineer.org [bioengineer.org]
- 18. Development of Potent and Selective Janus Kinase 2/3 Directing PG–PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Innovative Imaging Solutions for Targeted Protein Degradation [promega.sg]
- 20. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. accessdata.fda.gov [accessdata.fda.gov]
Assessing the Specificity of SJ10542 in Degrading JAK2/3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective assessment of SJ10542, a Proteolysis Targeting Chimera (PROTAC), and its specificity in degrading Janus Kinase 2 (JAK2) and Janus Kinase 3 (JAK3). By presenting experimental data, detailed methodologies, and comparisons with other relevant compounds, this document serves as a valuable resource for researchers in hematological malignancies, autoimmune diseases, and the broader field of targeted protein degradation.
Introduction to this compound
This compound is a potent and selective degrader of JAK2 and JAK3.[1] As a PROTAC, it functions by hijacking the body's natural ubiquitin-proteasome system to induce the degradation of its target proteins. It is composed of a ligand that binds to the target protein (JAK2/3), a linker, and a ligand that recruits an E3 ubiquitin ligase, specifically cereblon (CRBN).[1] A key feature of this compound is its use of a phenyl glutarimide (PG) ligand as the CRBN recruiter, which has been shown to reduce the off-target degradation of proteins like GSPT1, a common issue with immunomodulatory drug (IMiD)-based PROTACs.[2]
Comparative Degradation Profile of this compound
The following table summarizes the degradation potency (DC50) of this compound against JAK family members and the off-target protein GSPT1 in various cell lines. For comparison, inhibitory concentration (IC50) data for several well-established JAK inhibitors are also provided.
| Compound | Target | Assay Type | Cell Line/System | DC50/IC50 (nM) | Reference |
| This compound | JAK2 | Degradation (DC50) | MHH-CALL-4 | 24 | [1] |
| JAK3 | Degradation (DC50) | MHH-CALL-4 | - (Potent degradation observed) | [1] | |
| JAK2 | Degradation (DC50) | PDX (lSJBALL020589) | 14 | [1] | |
| JAK3 | Degradation (DC50) | PDX (lSJBALL020589) | 11 | [1] | |
| GSPT1 | Degradation | MHH-CALL-4 | - (Reduced degradation compared to IMiD PROTACs) | [2] | |
| Ruxolitinib | JAK1 | Inhibition (IC50) | Kinase Assay | 3.3 | [3] |
| JAK2 | Inhibition (IC50) | Kinase Assay | 2.8 | [3] | |
| JAK3 | Inhibition (IC50) | Kinase Assay | 428 | [3] | |
| TYK2 | Inhibition (IC50) | Kinase Assay | 19 | [3] | |
| Fedratinib | JAK2 | Inhibition (IC50) | Kinase Assay | 3 | [3] |
| JAK1, JAK3, TYK2 | Inhibition (IC50) | Kinase Assay | 35-334 | [3] | |
| Baricitinib | JAK1 | Inhibition (IC50) | Kinase Assay | 5.9 | [4] |
| JAK2 | Inhibition (IC50) | Kinase Assay | 5.7 | [4] | |
| JAK3 | Inhibition (IC50) | - | ~70-fold selective vs JAK1/2 | [5] | |
| TYK2 | Inhibition (IC50) | - | ~10-fold selective vs JAK1/2 | [5] | |
| Tofacitinib | JAK1 | Inhibition (IC50) | Kinase Assay | - (Less potent than vs JAK3) | [6] |
| JAK2 | Inhibition (IC50) | Kinase Assay | - (Less potent than vs JAK3) | [6] | |
| JAK3 | Inhibition (IC50) | Kinase Assay | 1 | [6] |
Signaling Pathway and Mechanism of Action
This compound operates through the JAK-STAT signaling pathway, a critical regulator of immune response and cell growth. Aberrant activation of this pathway is implicated in various diseases. The diagrams below illustrate the canonical JAK-STAT pathway and the mechanism by which this compound induces the degradation of JAK2/3.
Caption: Canonical JAK-STAT signaling pathway.
Caption: this compound forms a ternary complex to induce ubiquitination and proteasomal degradation of JAK2/3.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to assess the specificity of this compound.
Western Blotting for JAK Protein Degradation
This protocol is used to quantify the levels of JAK proteins in cells following treatment with this compound.
1. Cell Culture and Treatment:
-
MHH-CALL-4 cells are cultured in RPMI-1640 medium supplemented with 20% fetal bovine serum.[7]
-
Seed cells at a density of 1 x 10^6 cells/mL.
-
Treat cells with varying concentrations of this compound (e.g., 1-9000 nM) or vehicle control (DMSO) for 24 hours.[1]
2. Cell Lysis:
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
4. SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto a polyacrylamide gel and separate by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for JAK1, JAK2, JAK3, TYK2, and GSPT1 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
6. Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
Cytotoxicity Assay
This assay determines the effect of this compound on cell viability.
1. Cell Seeding:
-
Seed MHH-CALL-4 cells in a 96-well plate at a suitable density.
2. Compound Treatment:
-
Treat cells with a serial dilution of this compound or control compounds for 72 hours.
3. Viability Measurement:
-
Add a resazurin-based reagent to each well and incubate for 4 hours.
-
Measure the fluorescence or absorbance using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
In Vitro Ubiquitination Assay
This assay confirms that this compound induces the ubiquitination of JAK2 in a CRBN-dependent manner.
1. Immunoprecipitation of JAK2:
-
Lyse cells overexpressing tagged JAK2 and immunoprecipitate the protein using an anti-tag antibody conjugated to beads.
2. Ubiquitination Reaction:
-
Resuspend the JAK2-bound beads in a reaction buffer containing E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D3), recombinant CRBN/DDB1, ubiquitin, and ATP.
-
Add this compound or a negative control to the reaction mixture.
-
Incubate the reaction at 30-37°C for 1-2 hours.
3. Detection of Ubiquitination:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform a western blot using an anti-ubiquitin antibody to detect polyubiquitinated JAK2. The membrane can then be stripped and re-probed with an anti-JAK2 antibody to confirm the presence of the target protein.
Experimental Workflow Diagram
The following diagram outlines the general workflow for assessing the specificity of a PROTAC degrader like this compound.
Caption: A generalized workflow for the preclinical assessment of a PROTAC degrader.
Conclusion
The available data strongly indicate that this compound is a potent and selective degrader of JAK2 and JAK3. Its use of a phenyl glutarimide ligand for CRBN recruitment appears to confer a favorable specificity profile by reducing the degradation of the off-target protein GSPT1. In comparison to traditional small molecule inhibitors that function through competitive binding, this compound offers the advantage of target elimination. Further head-to-head studies with other JAK-targeting PROTACs, as they become available, will provide a more comprehensive understanding of its relative specificity and efficacy. The detailed protocols provided in this guide should facilitate the independent verification and further exploration of this compound's therapeutic potential.
References
- 1. Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story | Annals of the Rheumatic Diseases [ard.bmj.com]
- 2. JAK1-selective inhibitors versus pan-JAK inhibitors: comparative real-world study of drug retention in chronic inflammatory arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abmole.com [abmole.com]
- 7. JAK1/JAK2 degraders based on PROTAC for topical treatment of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of SJ10542 and GSPT1 Degraders for Researchers
A detailed guide for researchers, scientists, and drug development professionals objectively comparing the performance of the JAK2/3 degrader SJ10542 and dedicated GSPT1 degraders, supported by experimental data and detailed protocols.
This guide provides a comprehensive comparative analysis of this compound, a potent and selective Janus Kinase (JAK) 2 and 3 degrader, and the class of GSPT1 degraders, which are gaining prominence as novel anti-cancer agents. While this compound primarily targets the JAK-STAT signaling pathway, it also exhibits activity against G1 to S phase transition 1 (GSPT1). This off-target effect warrants a direct comparison with molecules specifically designed to degrade GSPT1, such as CC-885, CC-90009, and SJ6986. This analysis will delve into their mechanisms of action, comparative efficacy, selectivity, and provide detailed experimental protocols for their evaluation.
Executive Summary
This compound is a highly effective proteolysis-targeting chimera (PROTAC) designed to selectively degrade JAK2 and JAK3 proteins, key components of the JAK-STAT signaling pathway implicated in various hematological malignancies and autoimmune diseases.[1][2][3] Notably, while engineered for JAK selectivity, this compound also induces degradation of GSPT1. In contrast, GSPT1 degraders, which can be either molecular glues or PROTACs, are specifically developed to target and eliminate the GSPT1 protein.[4][5] GSPT1 is a crucial translation termination factor, and its degradation has been shown to be a promising therapeutic strategy in various cancers, including acute myeloid leukemia (AML).[4][5][6] This guide will present a side-by-side comparison of their performance metrics, allowing researchers to make informed decisions for their specific research applications.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound and representative GSPT1 degraders.
Table 1: In Vitro Degradation Potency and Efficacy
| Compound | Target(s) | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| This compound | JAK2 | MHH-CALL-4 | 24 | 82 | [1] |
| JAK2 | PDX (SJBALL020589) | 14 | N/A | [7] | |
| JAK3 | PDX (SJBALL020589) | 11 | 92 | [7][8] | |
| CC-885 | GSPT1 | 293T HEK | N/A | N/A | [9] |
| CC-90009 | GSPT1 | AML cell lines | N/A | N/A | [10][11] |
| SJ6986 | GSPT1/2 | MV4-11 | 9.7 (4h), 2.1 (24h) | >90% (24h) |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: In Vitro Anti-proliferative Activity
| Compound | Target(s) | Cell Line | IC50/GI50 (nM) | Reference |
| This compound | JAK2/3 | PDX (JAK2 fusion) | <120 | [1] |
| JAK2/3 | PDX (SJBALL020589) | 24 | [1] | |
| CC-885 | GSPT1 | AML cell lines | 10-1000 | [9] |
| CC-90009 | GSPT1 | AML cell lines | 3 - 75 | [10][11] |
| ORM-6151 | GSPT1 | CD33-expressing cell lines | Picomolar range | [12] |
| Novel GSPT1 MGD | GSPT1 | BT-747 | 5 - 50 | [13] |
IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition.
Table 3: In Vivo and Pharmacokinetic Properties
| Compound | Target(s) | Model | Efficacy | Pharmacokinetics | Reference |
| This compound | JAK2/3 | Not explicitly found | Exhibits antitumor activity | Not explicitly found | [7] |
| SJ6986 | GSPT1/2 | NSG mice (leukemia model) | More effective than CC-90009 in suppressing leukemia growth | Oral gavage (1 & 3 mg/kg): Cmax at 2h, plasma conc. >1µM for 24h | |
| Novel GSPT1 MGD | GSPT1 | Mouse CDX model | Favorable efficacy, comparable to MRT-2359 | Oral bioavailability: 55%; Cmax: 0.78 µM; t1/2: 2.3h (at 3 mg/kg PO) | [13] |
| CC-885 | GSPT1 | hCRBN knockin mice | Induced on-target toxicity and GSPT1 degradation | Not explicitly found | [12] |
Mechanism of Action
This compound: A JAK2/3 PROTAC Degrader
This compound functions as a PROTAC, a heterobifunctional molecule that co-opts the cell's natural protein disposal system. It consists of a ligand that binds to JAK2/3, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][8] This ternary complex formation (this compound-JAK2/3-CRBN) leads to the ubiquitination of JAK2/3, marking it for degradation by the proteasome. This targeted degradation effectively shuts down the JAK-STAT signaling pathway. While designed for selectivity, this compound also demonstrates some degradation of GSPT1, indicating a broader activity profile.[1]
GSPT1 Degraders: Molecular Glues and PROTACs
GSPT1 degraders primarily act as "molecular glues." These small molecules induce a conformational change in the E3 ligase, typically CRBN, creating a novel binding surface that recognizes GSPT1 as a neosubstrate.[5] This leads to the ubiquitination and subsequent proteasomal degradation of GSPT1. The degradation of GSPT1, a key factor in translation termination, disrupts protein synthesis, leading to cellular stress and apoptosis, particularly in cancer cells that are highly dependent on protein production.[4][5] Some GSPT1 degraders may also be designed as PROTACs, following a similar mechanism to this compound but with a GSPT1-binding ligand.
Mandatory Visualizations
Caption: Mechanism of action for this compound, a JAK2/3 PROTAC degrader.
Caption: Mechanism of action for a GSPT1 molecular glue degrader.
Caption: A general experimental workflow for evaluating protein degraders.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and validation of findings. Below are standard protocols for assessing degrader performance.
Western Blotting for Protein Degradation
This protocol is used to quantify the extent of target protein degradation following treatment with a degrader.
1. Cell Culture and Treatment:
-
Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the degrader (e.g., this compound or a GSPT1 degrader) or vehicle control (e.g., DMSO) for a specified time (e.g., 4, 8, 16, 24 hours).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
3. Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples.
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-JAK2, anti-JAK3, or anti-GSPT1) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
6. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the degrader concentration to determine the DC50 and Dmax values.
Cell Viability Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.
1. Cell Seeding:
-
Seed cells in opaque-walled 96-well plates at a density appropriate for the cell line and allow them to attach overnight.
2. Compound Treatment:
-
Treat the cells with a serial dilution of the degrader or vehicle control.
3. Incubation:
-
Incubate the plates for a predetermined period (e.g., 72 hours) under standard cell culture conditions.
4. Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's protocol.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
5. Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Subtract the background luminescence (from wells with medium only).
-
Normalize the luminescence signal of treated wells to the vehicle-treated control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the degrader concentration and use a non-linear regression model to calculate the IC50 or GI50 value.
Conclusion
This comparative analysis provides a framework for researchers to understand the distinct and overlapping properties of this compound and GSPT1 degraders. This compound stands out as a potent and selective degrader of JAK2/3, making it a valuable tool for studying the JAK-STAT pathway and as a potential therapeutic for related diseases. Its off-target activity on GSPT1, however, necessitates careful consideration in experimental design and interpretation.
Dedicated GSPT1 degraders, on the other hand, offer a targeted approach to eliminating a protein crucial for cancer cell survival. The impressive potency and efficacy of compounds like CC-90009 and SJ6986 in preclinical models highlight the therapeutic promise of this class of molecules. The choice between this compound and a GSPT1 degrader will ultimately depend on the specific research question and the biological context being investigated. The provided data tables and experimental protocols should serve as a valuable resource for guiding these decisions and advancing research in the field of targeted protein degradation.
References
- 1. OUH - Protocols [ous-research.no]
- 2. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 3. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.sg]
- 5. promega.com [promega.com]
- 6. Protein degradation analysis by western blot [bio-protocol.org]
- 7. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 12. Mass spectrometry analysis of proteome-wide proteolytic post-translational degradation of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Western blot protocol | Abcam [abcam.com]
Mass Spectrometry for Confirmatory Analysis of SJ10542-Mediated Protein Degradation: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of mass spectrometry with alternative techniques for confirming the targeted degradation of proteins by the PROTAC (Proteolysis Targeting Chimera) SJ10542. This guide includes supporting experimental data, detailed protocols for key experiments, and visualizations of the experimental workflow and the affected signaling pathway.
This compound is a potent and selective PROTAC degrader targeting Janus kinase 2 (JAK2) and Janus kinase 3 (JAK3) for ubiquitination and subsequent proteasomal degradation.[1][2] It also induces the degradation of the off-target protein GSPT1.[1][2] Confirmation of target engagement and degradation is a critical step in the development of PROTACs like this compound. While several methods can be employed for this purpose, mass spectrometry-based proteomics has emerged as a powerful and comprehensive approach.[3]
Quantitative Comparison of Degradation Confirmation Methods
The choice of analytical method can significantly impact the quantitative assessment of protein degradation. This section compares mass spectrometry with the most common alternative, Western blotting, for the analysis of this compound-mediated degradation.
| Parameter | Mass Spectrometry (Targeted Proteomics) | Western Blotting |
| Principle | Identification and quantification of specific peptides from a protein digest based on their mass-to-charge ratio. | Detection of a specific protein using antibodies following separation by size. |
| Quantitative Accuracy | High; provides absolute or relative quantification with a wide dynamic range.[4] | Semi-quantitative; signal intensity can be influenced by antibody affinity and membrane transfer efficiency.[5] |
| Multiplexing Capability | High; can simultaneously quantify hundreds to thousands of proteins in a single run.[5] | Low; typically limited to probing for one or a few proteins per blot. |
| Specificity | Very high; relies on the unique mass and fragmentation pattern of peptides.[6][7] | Variable; dependent on the specificity of the primary antibody, which can lead to off-target binding.[6][7] |
| Sensitivity | High; can detect low-abundance proteins.[5] | Generally lower sensitivity compared to targeted mass spectrometry.[5] |
| Throughput | Moderate to high, with advancements in automation. | Low to moderate. |
| Cost & Complexity | Higher initial instrument cost and requires specialized expertise.[5] | Lower equipment cost and a more widely accessible technique.[5] |
Performance Data for this compound
The following table summarizes the degradation potency of this compound for its primary targets and a known off-target protein, as determined by quantitative proteomics.
| Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| JAK2 | MHH-CALL-4 | 24 | 82 | [2] |
| JAK3 | PDX cells (SJBALL020589) | 11 | Not Reported | [1][8] |
| JAK2 | PDX cells (SJBALL020589) | 14 | Not Reported | [1][8] |
| GSPT1 | MHH-CALL-4 | Not Reported | Degraded | [1] |
Experimental Protocols
This section provides detailed methodologies for confirming this compound-mediated protein degradation using both mass spectrometry and Western blotting.
Mass Spectrometry-Based Targeted Proteomics
This protocol outlines a typical workflow for the quantitative analysis of protein degradation using targeted mass spectrometry.
1. Cell Culture and Treatment:
-
Culture human cell lines (e.g., MHH-CALL-4) in appropriate media.
-
Treat cells with a dose-response of this compound (e.g., 1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
2. Cell Lysis and Protein Extraction:
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in a buffer containing protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.[9]
-
Quantify total protein concentration using a suitable method (e.g., BCA assay).[9]
3. Sample Preparation for Mass Spectrometry:
-
Reduction and Alkylation: Reduce disulfide bonds in proteins using a reducing agent (e.g., dithiothreitol) and alkylate the resulting free thiols with an alkylating agent (e.g., iodoacetamide).
-
Protein Digestion: Digest proteins into peptides using a sequence-specific protease, most commonly trypsin.
-
Peptide Cleanup: Remove salts and other contaminants from the peptide mixture using a solid-phase extraction (SPE) method.
4. LC-MS/MS Analysis:
-
Separate the peptides by reverse-phase liquid chromatography (LC).
-
Analyze the eluted peptides using a high-resolution mass spectrometer capable of tandem mass spectrometry (MS/MS).
-
For targeted proteomics, use a method such as Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) to specifically quantify peptides from the target proteins (JAK2, JAK3, GSPT1) and housekeeping proteins for normalization.
5. Data Analysis:
-
Process the raw mass spectrometry data using specialized software to identify and quantify the targeted peptides.
-
Normalize the abundance of target protein peptides to the abundance of housekeeping protein peptides.
-
Calculate the percentage of protein degradation for each this compound concentration relative to the vehicle control.
-
Determine the DC50 value by fitting the dose-response data to a four-parameter logistic curve.
Western Blotting
This protocol describes the conventional method for assessing protein degradation.
1. Cell Culture and Treatment:
-
Follow the same procedure as described for the mass spectrometry protocol.
2. Cell Lysis and Protein Extraction:
-
Follow the same procedure as described for the mass spectrometry protocol.
3. SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli buffer.[9]
-
Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
4. Immunoblotting:
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (JAK2, JAK3, GSPT1) and a loading control (e.g., β-actin, GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
5. Data Analysis:
-
Quantify the band intensities for the target proteins and the loading control using densitometry software.
-
Normalize the intensity of each target protein band to the intensity of the corresponding loading control band.
-
Calculate the percentage of protein degradation for each this compound concentration relative to the vehicle control.
Visualizing the Process and Pathway
To better understand the experimental approach and the biological context of this compound action, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of Potent and Selective Janus Kinase 2/3 Directing PG–PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Degrader [proteomics.com]
- 4. MS Western, a Method of Multiplexed Absolute Protein Quantification is a Practical Alternative to Western Blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. proteins - LCMS/MS versus Western Blot - Biology Stack Exchange [biology.stackexchange.com]
- 6. diva-portal.org [diva-portal.org]
- 7. Western Blots versus Selected Reaction Monitoring Assays: Time to Turn the Tables? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. info.gbiosciences.com [info.gbiosciences.com]
Validating the Effects of SJ10542: A Comparative Guide to Phenotypic Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of SJ10542, a novel JAK2/3 PROTAC degrader, with alternative JAK inhibitors, ruxolitinib and baricitinib. The information presented herein is supported by experimental data from publicly available research to assist in the validation of this compound's therapeutic potential.
Performance Comparison
This compound demonstrates potent degradation of its target proteins, JAK2 and JAK3, and exhibits significant cytotoxic effects in acute lymphoblastic leukemia (ALL) cell lines. The following tables summarize the quantitative data comparing this compound with the JAK inhibitors ruxolitinib and baricitinib.
| Compound | Assay Type | Cell Line | Metric | Value (nM) | Citation |
| This compound | Protein Degradation | MHH-CALL-4 | DC50 (JAK2) | 24 | [1] |
| This compound | Protein Degradation | SJBALL020589 | DC50 (JAK2) | 14 | [1] |
| This compound | Protein Degradation | SJBALL020589 | DC50 (JAK3) | 11 | [1] |
| This compound | Cytotoxicity | MHH-CALL-4 | IC50 | <120 | [1] |
| This compound | Cytotoxicity | KOPN49 | IC50 | <120 | [1] |
| This compound | Cytotoxicity | SJBALL020589 | IC50 | 24 | [1] |
| Ruxolitinib | Kinase Inhibition | Cell-free | IC50 (JAK1) | 3.3 | [2] |
| Ruxolitinib | Kinase Inhibition | Cell-free | IC50 (JAK2) | 2.8 | [2] |
| Ruxolitinib | Cytotoxicity | Nalm-6 | IC50 | 47,700 | [3] |
| Baricitinib | Kinase Inhibition | Cell-free | IC50 (JAK1) | 5.9 | [4] |
| Baricitinib | Kinase Inhibition | Cell-free | IC50 (JAK2) | 5.7 | [4] |
Table 1: Comparative Efficacy of this compound and Alternative JAK Inhibitors. This table summarizes the half-maximal degradation concentration (DC50) and half-maximal inhibitory concentration (IC50) values for this compound, ruxolitinib, and baricitinib in various assays and cell lines.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the JAK-STAT signaling pathway targeted by this compound and the general experimental workflow for validating its effects through phenotypic assays.
Figure 1: JAK-STAT Signaling Pathway and this compound Mechanism. This diagram illustrates the activation of the JAK-STAT pathway by cytokines and the mechanism of this compound in inducing JAK protein degradation.
References
- 1. Development of Potent and Selective Janus Kinase 2/3 Directing PG–PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ruxolitinib inhibits the proliferation and induces the apoptosis of MLL-r ALL cells through inactivating JAK/STAT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Baricitinib | JAK | Tocris Bioscience [tocris.com]
Safety Operating Guide
Proper Disposal Procedures for SJ10542: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling SJ10542, a potent and selective JAK2/3 PROTAC degrader, adherence to proper disposal procedures is critical for maintaining laboratory safety and environmental compliance. This guide provides essential, step-by-step information for the safe handling and disposal of this compound, ensuring operational integrity and building a foundation of trust in laboratory safety practices.
Essential Safety and Handling Information
While this compound is classified as non-hazardous for transport, it is imperative to handle this research-grade chemical with appropriate safety measures. Before beginning any disposal procedures, consult the product's Safety Data Sheet (SDS) and your institution's specific safety protocols.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses or goggles.
-
Hand Protection: Use chemical-resistant gloves.
-
Body Protection: Wear a standard laboratory coat.
-
Respiratory Protection: In case of insufficient ventilation or the generation of dust or aerosols, use a suitable respirator.
Accidental Release Measures: In the event of a spill, prevent further leakage and keep the product away from drains or water courses. Use personal protective equipment and ensure adequate ventilation. For liquid spills, absorb with an inert material. For solid spills, carefully sweep or scoop up the material and place it in a designated waste container.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all prevailing country, federal, state, and local regulations[1]. The following protocol provides a general framework for the proper disposal of this compound.
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound, including pure compound, solutions, and contaminated labware.
-
Segregate this compound waste from other laboratory waste to prevent unintentional chemical reactions.
-
-
Preparing for Disposal:
-
Solid Waste: Collect unused this compound powder and contaminated solids (e.g., weighing paper, gloves) in a clearly labeled, sealed, and chemically compatible waste container.
-
Liquid Waste: Collect solutions containing this compound in a labeled, leak-proof container. The label should clearly identify the contents, including all solvents.
-
Contaminated Sharps: Any needles, syringes, or other sharps contaminated with this compound must be placed in a designated, puncture-resistant sharps container.
-
-
Final Disposal:
-
Store all this compound waste containers in a designated, secure area away from incompatible materials.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.
-
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 2789678-92-6[2] |
| Molecular Formula | C41H46N12O5S[2] |
| Molecular Weight | 818.96[2] |
| Appearance | Crystalline solid |
| Storage | Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years)[2] |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
Essential Safety and Operational Guide for Handling SJ10542
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling, application, and disposal of SJ10542, a potent and selective JAK2/3 PROTAC (Proteolysis Targeting Chimera) degrader. The following procedural guidance is intended to ensure the safe and effective use of this compound in a laboratory setting.
Immediate Safety and Handling Precautions
While this compound is shipped as a non-hazardous chemical for research purposes, its potent biological activity necessitates careful handling to minimize exposure.[1] As a research compound, the full toxicological properties may not be known. Therefore, it is imperative to adhere to standard laboratory safety protocols and treat the compound as potentially hazardous.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against accidental exposure. The following PPE is mandatory when handling this compound in solid or solution form:
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes of solutions or airborne particles of the solid compound. |
| Hand Protection | Nitrile gloves (or other chemically resistant gloves). | Provides a barrier against skin contact. Gloves should be changed immediately if contaminated. |
| Body Protection | A fully buttoned laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator is recommended when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of fine particles. | Minimizes the risk of inhaling the compound. |
Engineering Controls
To further mitigate exposure risks, the following engineering controls should be utilized:
-
Chemical Fume Hood: All weighing and initial dilutions of the solid compound should be performed in a certified chemical fume hood.
-
Ventilation: Ensure adequate general laboratory ventilation.
Operational Plan: From Receipt to Disposal
A structured approach to the lifecycle of this compound in the laboratory will enhance safety and ensure the integrity of experimental results.
Receiving and Storage
Upon receipt, inspect the packaging for any damage. This compound should be stored under the following conditions to maintain its stability:
| Storage Condition | Duration |
| -20°C | Long-term (months to years) |
| 0 - 4°C | Short-term (days to weeks) |
Stock solutions, once prepared, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or -20°C for up to 1 month.[1]
Solution Preparation
Due to the potent nature of this compound, with DC50 values in the nanomolar range for JAK2 and JAK3 degradation, accurate and careful preparation of solutions is critical.[1]
Recommended Solvent:
-
DMSO: this compound is soluble in DMSO.
General Procedure:
-
Ensure all PPE is correctly worn.
-
Conduct all work with the solid compound in a chemical fume hood.
-
Carefully weigh the required amount of this compound.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration.
-
Mix thoroughly by vortexing or sonication until the solid is completely dissolved.
Disposal Plan
As there are no specific disposal guidelines for this compound, a conservative approach in line with standard practices for chemical waste is required.
-
Solid Waste: Any solid this compound and contaminated consumables (e.g., weigh boats, pipette tips) should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed hazardous liquid waste container. Do not dispose of down the drain.
-
Decontamination: All surfaces and equipment that have come into contact with this compound should be decontaminated with a suitable solvent (e.g., 70% ethanol) followed by a soap and water wash.
Experimental Protocol: Western Blot for JAK2/3 Degradation
This protocol outlines a typical Western Blot experiment to assess the degradation of JAK2 and JAK3 proteins in a cell line (e.g., MHH-CALL-4) following treatment with this compound.[1]
Materials
-
MHH-CALL-4 cells
-
This compound
-
DMSO (vehicle control)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-JAK2, anti-JAK3, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure
-
Cell Treatment:
-
Plate MHH-CALL-4 cells at the desired density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 1 nM to 1000 nM) and a DMSO vehicle control for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by molecular weight.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against JAK2, JAK3, and the loading control overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize the levels of JAK2 and JAK3 to the loading control to determine the extent of degradation.
-
Mechanism of Action: this compound-Mediated Protein Degradation
This compound functions as a PROTAC, a heterobifunctional molecule that brings a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.
Caption: Mechanism of this compound-induced degradation of JAK2/3 proteins.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
